Peliglitazar
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
331744-64-0 |
|---|---|
Molecular Formula |
C30H30N2O7 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |
InChI |
InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1 |
InChI Key |
CUADMYMMZWFUCY-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Other CAS No. |
331744-64-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid peliglitaza |
Origin of Product |
United States |
Foundational & Exploratory
In-Vitro Characterization of Peliglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar, also known as BMS-426707-01, is identified as a dual agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) alpha (α) and gamma (γ) subtypes.[1][2] Developed by Bristol-Myers Squibb, this compound belongs to a class of drugs designed to modulate cellular metabolism and has been investigated for its potential therapeutic effects in metabolic diseases. PPARs are ligand-activated transcription factors that play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation. As a dual PPARα/γ agonist, this compound is expected to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.
This technical guide provides an in-depth overview of the essential in-vitro methodologies required to characterize a dual PPAR agonist like this compound. While specific quantitative data for this compound, such as EC50 and Ki values, are not extensively available in the public domain, this document outlines the standard experimental protocols and presents comparative data from other well-characterized PPAR agonists to offer a contextual framework for its anticipated activity profile.
Core Concepts: PPAR Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The three main isotypes of PPARs are α, γ, and δ (also known as β).
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in reduced plasma triglycerides.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, promotes glucose uptake, and modulates adipokine secretion.
-
PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The dual activation of PPARα and PPARγ is a therapeutic strategy aimed at simultaneously addressing both dyslipidemia and hyperglycemia, which are common comorbidities in type 2 diabetes.
Quantitative Data Presentation: Comparative Analysis of PPAR Agonists
Due to the limited availability of specific in-vitro quantitative data for this compound, the following table summarizes the reported EC50 values for other notable dual and selective PPAR agonists. This comparative data is essential for understanding the expected potency and selectivity profile of a dual agonist. The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum response in a given assay.
| Compound | Type | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Reference |
| This compound (BMS-426707-01) | Dual PPARα/γ Agonist | Data Not Available | Data Not Available | Data Not Available | |
| Aleglitazar | Dual PPARα/γ Agonist | 5 | 9 | 376 | [3] |
| Muraglitazar | Dual PPARα/γ Agonist | 5680 | 243 | 16400 | [3] |
| Ragaglitazar | Dual PPARα/γ Agonist | 270 | 324 | - | [4] |
| Tesaglitazar | Dual PPARα/γ Agonist | 3600 (human) | ~200 | - | |
| Chiglitazar | Pan-PPAR Agonist | Moderate Activity | Moderate Activity | Moderate Activity | |
| Rosiglitazone | Selective PPARγ Agonist | >10,000 | 60 | >10,000 | |
| Pioglitazone | Selective PPARγ Agonist | 11600 | 1160 | 9210 | |
| Fenofibric Acid | Selective PPARα Agonist | 22400 | >10,000 | >10,000 |
Table 1: Comparative in-vitro potencies of various PPAR agonists. The data highlights the range of activities and selectivities observed within this class of compounds.
Experimental Protocols
The in-vitro characterization of a PPAR agonist like this compound involves a series of assays to determine its binding affinity, functional potency, and selectivity for the different PPAR subtypes. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for human PPARα, PPARγ, and PPARδ.
Materials:
-
Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).
-
Radiolabeled ligands (e.g., [³H]-Rosiglitazone for PPARγ, [³H]-GW7647 for PPARα).
-
Test compound (this compound) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
96-well filter plates.
Methodology:
-
Prepare serial dilutions of this compound and a non-specific binding control.
-
In a 96-well plate, combine the recombinant PPAR LBD, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or an excess of a non-radiolabeled known ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate a PPAR subtype and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist for human PPARα, PPARγ, and PPARδ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CHO, or HepG2).
-
An expression vector containing the full-length human PPARα, PPARγ, or PPARδ.
-
A reporter vector containing a PPRE driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound) at various concentrations.
-
A luminometer or spectrophotometer.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
Methodology:
-
Co-transfect the mammalian cells with the PPAR expression vector and the PPRE-reporter vector. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the cells for 18-24 hours.
-
After incubation, wash the cells with phosphate-buffered saline and lyse them using a lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the appropriate substrate for the reporter enzyme to each well.
-
Measure the reporter gene activity (e.g., luminescence) using a luminometer.
-
Normalize the reporter gene activity to the control reporter activity (if applicable).
-
Plot the normalized reporter activity against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
Adipocyte Differentiation Assay (for PPARγ activity)
This cellular functional assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Objective: To confirm the PPARγ-mediated functional activity of this compound in a biologically relevant cell model.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1).
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
Cell culture medium (DMEM with fetal bovine serum).
-
Test compound (this compound) at various concentrations.
-
Oil Red O stain to visualize lipid droplets.
-
A microscope for imaging.
-
Isopropanol for extracting the stain for quantification.
-
A spectrophotometer.
Methodology:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
After 2-3 days, replace the differentiation medium with maintenance medium (containing insulin and the test compound) and continue the culture for another 2-3 days.
-
Thereafter, culture the cells in regular cell culture medium with the test compound, changing the medium every 2-3 days, for a total of 8-10 days.
-
After the differentiation period, wash the cells with phosphate-buffered saline and fix them with formalin.
-
Stain the cells with Oil Red O solution to visualize the accumulation of lipid droplets in mature adipocytes.
-
Visually inspect and capture images of the stained cells under a microscope.
-
For quantification, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Plot the absorbance against the logarithm of the test compound concentration to assess the dose-dependent effect on adipocyte differentiation.
Mandatory Visualizations
Caption: PPAR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for a PPAR Reporter Gene Assay.
Caption: Logical Flow of a Screening Cascade for Dual PPAR Agonists.
Conclusion
The in-vitro characterization of this compound is fundamental to understanding its pharmacological profile as a dual PPARα/γ agonist. While specific binding and activation data for this compound remain limited in publicly accessible literature, the established methodologies of radioligand binding assays, reporter gene assays, and cellular functional assays provide a robust framework for its comprehensive evaluation. The comparative data from other dual and selective PPAR agonists offer valuable context for interpreting the potential potency and efficacy of this compound. The detailed protocols and visual workflows presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to conduct a thorough in-vitro characterization of this compound or other novel PPAR modulators. Such studies are a critical step in the preclinical assessment and subsequent development of new therapeutic agents for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Peliglitazar: A Technical Guide to a Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar (BMS-426707-01) is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the α and γ isoforms.[1][2] As a member of the "glitazar" class of compounds, it was developed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation, offering a potential therapeutic approach for type 2 diabetes and associated dyslipidemia.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and the methodologies used to characterize such compounds. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will also feature representative data from the closely related and well-documented dual PPARα/γ agonist, Muraglitazar (BMS-298585), to illustrate the typical pharmacological profile of this class of drugs.
Introduction to Dual PPARα/γ Agonism
Peroxisome proliferator-activated receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[5] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating energy homeostasis, lipid metabolism, and inflammation.
-
PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thus reducing their circulation and uptake by other tissues, and by regulating the secretion of adipokines like adiponectin.
Dual PPARα/γ agonists were designed to simultaneously target both receptors, aiming for a synergistic effect on glucose and lipid metabolism. The therapeutic rationale is to address both hyperglycemia and the atherogenic dyslipidemia commonly observed in patients with type 2 diabetes.
This compound: A Profile
This compound is a synthetic compound developed as a dual activator of PPARα and PPARγ. While detailed preclinical and clinical efficacy and safety data are not extensively published, its primary mechanism of action is understood to be through the modulation of gene expression downstream of PPAR activation.
Metabolism and Disposition in Humans
A study involving 14C-labeled this compound in healthy male subjects provided insights into its pharmacokinetic profile. After a single 10 mg oral dose, the maximum plasma concentration (Cmax) was reached in approximately 1 hour, with an elimination half-life (t1/2) of about 3.5 hours. The major route of clearance was identified as biliary elimination of glucuronide conjugates, which are subsequently hydrolyzed in the intestines before excretion, primarily in the feces. The parent compound and its 1-O-β-acyl-glucuronide conjugate were the main components found in plasma.
Quantitative Pharmacological Data (Representative)
Table 1: In Vitro Activity of Muraglitazar (BMS-298585)
| Parameter | Receptor | Value | Description |
| EC50 | Human PPARα | 320 nM | The half maximal effective concentration for the activation of the human PPARα receptor in a transactivation assay. |
| EC50 | Human PPARγ | 110 nM | The half maximal effective concentration for the activation of the human PPARγ receptor in a transactivation assay. |
Table 2: In Vivo Efficacy of Muraglitazar in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Dose | % Reduction from Control |
| Plasma Glucose | 10 mg/kg/day | 54% |
| Plasma Triglycerides | 10 mg/kg/day | 33% |
| Plasma Free Fatty Acids | 10 mg/kg/day | 62% |
| Plasma Insulin | 10 mg/kg/day | 48% |
Data represents the effects of Muraglitazar in a preclinical model of severe diabetes and dyslipidemia.
Signaling Pathways and Mechanism of Action
The activation of PPARα and PPARγ by a dual agonist like this compound initiates a cascade of molecular events that ultimately leads to changes in gene expression and subsequent physiological effects.
Upon entering the cell, this compound binds to and activates both PPARα and PPARγ. These receptors then form a heterodimer with the retinoid X receptor (RXR) in the nucleus. This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize dual PPARα/γ agonists.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for PPARα and PPARγ.
Materials:
-
Recombinant human PPARα and PPARγ ligand-binding domains (LBDs).
-
Radioligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα).
-
Test compound (this compound) at various concentrations.
-
Scintillation vials and cocktail.
-
Filter plates and harvester.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the recombinant PPAR LBD with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate the bound from free radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
Objective: To measure the functional potency (EC50) of a test compound to activate PPARα and PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express high levels of PPARs.
-
Expression vectors for full-length human PPARα and PPARγ.
-
A reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Test compound (this compound) at various concentrations.
-
Cell culture medium and reagents.
-
Luciferase assay system and a luminometer.
Protocol:
-
Co-transfect the cells with the PPAR expression vector and the PPRE-reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the log concentration of the test compound to determine the EC50 value.
In Vivo Efficacy Study in an Animal Model of Type 2 Diabetes and Dyslipidemia
Objective: To evaluate the effect of the test compound on glucose and lipid metabolism in a relevant animal model.
Animal Model:
-
Genetically diabetic and obese mice (e.g., db/db mice) or rats (e.g., Zucker diabetic fatty rats).
Protocol:
-
Acclimatize the animals and measure baseline parameters (e.g., body weight, blood glucose, plasma lipids).
-
Randomize animals into vehicle control and treatment groups.
-
Administer the test compound (this compound) or vehicle daily by oral gavage for a specified period (e.g., 14-28 days).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of:
-
Fasting blood glucose and insulin.
-
Plasma triglycerides, total cholesterol, HDL-C, and free fatty acids.
-
-
An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal.
-
At the end of the study, tissues such as the liver and adipose tissue can be collected for gene expression analysis of PPAR target genes.
Logical Workflow for Preclinical Evaluation
The preclinical development of a dual PPARα/γ agonist like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.
Conclusion
This compound represents a therapeutic strategy aimed at concurrently addressing the dual metabolic defects of hyperglycemia and dyslipidemia in type 2 diabetes through the activation of both PPARα and PPARγ. While specific quantitative data on this compound's potency and in vivo efficacy are not widely published, the principles of its mechanism of action and the methodologies for its evaluation are well-established within the field of nuclear receptor pharmacology. The information provided in this guide, including representative data from a related compound and standardized experimental protocols, offers a robust framework for understanding the preclinical profile of dual PPARα/γ agonists. Further research and publication of data on this compound would be necessary for a complete and specific assessment of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2016066668A1 - Pharmaceutical combinations of vildagliptin and ppar agonists - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Peliglitazar: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1] As a member of the glitazar class of drugs, it was developed to combine the beneficial effects of PPARα activation on lipid profiles with the insulin-sensitizing effects of PPARγ activation, offering a potential therapeutic option for type 2 diabetes with associated dyslipidemia. Although the clinical development of this compound was discontinued, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties remains valuable for the broader field of nuclear receptor pharmacology and drug development. This technical guide provides an in-depth overview of the available data on this compound, with a focus on its pharmacokinetic profile, mechanism of action, and pharmacodynamic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans, primarily through studies involving oral administration of the compound.
Absorption
Following oral administration, this compound is absorbed, reaching maximum plasma concentrations (Cmax) at approximately 1 hour post-dose.[2][3]
Distribution
Specific details on the volume of distribution and tissue distribution of this compound in humans are not extensively reported in the available literature. However, the parent compound and its 1-O-β-acyl-glucuronide conjugate are the major drug-related components found in plasma.[2]
Metabolism
This compound is extensively metabolized in humans. The primary metabolic pathway is acyl glucuronidation, forming a 1-O-β-acyl glucuronide (AG) metabolite, which is a major drug-related component in bile.[1] This AG metabolite is also the major circulating metabolite in human plasma. Other metabolic pathways include aliphatic and aryl hydroxylation and O-demethylation, leading to the formation of various oxidative metabolites (M14, M14a, M14b, M15, M15a, M15b, and M17).
Excretion
The major route of elimination for this compound and its metabolites is through biliary excretion. After oral administration, a significant portion of the radioactive dose is recovered in the feces. Studies with bile collection have shown that approximately 24% of an administered radioactive dose is recovered in the bile, primarily as glucuronides of this compound and its oxidative metabolites. These glucuronide conjugates are believed to be hydrolyzed back to this compound and its oxidative metabolites in the intestines before final excretion in the feces.
Pharmacokinetic Parameters in Humans
The table below summarizes the key pharmacokinetic parameters of this compound in healthy male subjects following a single 10-mg oral dose.
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | ~1 hour | |
| t1/2 (Elimination Half-life) | ~3.5 hours |
Pharmacodynamics
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its pharmacodynamic effects by acting as a dual agonist for both PPARα and PPARγ nuclear receptors. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.
-
PPARγ Activation: Activation of PPARγ, predominantly expressed in adipose tissue, skeletal muscle, and the liver, leads to enhanced insulin sensitivity and improved glycemic control. This is achieved through the upregulation of genes involved in glucose uptake and utilization.
-
PPARα Activation: Activation of PPARα, which is highly expressed in the liver, heart, and skeletal muscle, results in the modulation of lipid metabolism. This includes increased fatty acid oxidation and decreased triglyceride synthesis, leading to a reduction in circulating triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
The dual agonism of this compound was intended to simultaneously address both the hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.
Signaling Pathway of this compound
The binding of this compound to PPARα and PPARγ initiates a cascade of molecular events that ultimately alters gene expression.
Caption: this compound signaling pathway.
Pharmacodynamic Effects on Glycemic Control and Lipid Profile
While specific clinical trial data on the pharmacodynamic effects of this compound are limited, the expected outcomes based on its mechanism of action as a dual PPARα/γ agonist would include:
-
Improved Glycemic Control: Reduction in fasting plasma glucose and HbA1c levels.
-
Improved Lipid Profile:
-
Reduction in triglycerides.
-
Increase in HDL cholesterol.
-
Potential reduction in low-density lipoprotein (LDL) cholesterol.
-
These effects have been observed with other dual PPAR agonists that have undergone more extensive clinical evaluation.
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical studies of this compound are not fully available in the public domain. However, based on standard methodologies for pharmacokinetic and in vitro metabolism studies, the following outlines the likely experimental designs.
Human Pharmacokinetic Study Protocol
A typical clinical study to evaluate the pharmacokinetics of this compound would likely follow the workflow illustrated below.
Caption: Experimental workflow for a human pharmacokinetic study of this compound.
Methodology Details:
-
Study Population: Healthy male subjects are typically enrolled in early-phase pharmacokinetic studies.
-
Dosing: A single oral dose of this compound, often radiolabeled (e.g., with ¹⁴C) to facilitate excretion balance studies, is administered.
-
Sample Collection: Serial blood samples are collected at predefined time points to characterize the plasma concentration-time profile. Urine and feces are collected over an extended period to determine the routes and extent of excretion. In some subjects, bile may be collected via cannulation to directly assess biliary excretion.
-
Analytical Methods: Plasma, urine, feces, and bile samples are analyzed using validated analytical methods, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to quantify this compound and its metabolites. For radiolabeled studies, liquid scintillation counting is used to measure total radioactivity.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Metabolite profiling is performed to identify the major circulating and excreted metabolites.
In Vitro Metabolism Study Protocol
To investigate the metabolic pathways of this compound in vitro, studies using human liver microsomes are commonly employed.
Methodology Details:
-
Test System: Pooled human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases.
-
Incubation: this compound is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation) at 37°C.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Data Analysis: The rate of metabolite formation and the depletion of the parent compound are used to determine the metabolic stability and identify the major metabolic pathways.
Conclusion
This compound is a dual PPARα/γ agonist with a pharmacokinetic profile characterized by rapid absorption and extensive metabolism, primarily through glucuronidation and oxidation, followed by biliary excretion. Its pharmacodynamic effects are mediated through the activation of both PPARα and PPARγ, leading to anticipated improvements in both glycemic control and lipid metabolism. While the clinical development of this compound was not pursued, the data gathered from its preclinical and early clinical evaluation contribute to the collective knowledge of this class of compounds and can inform the development of future therapies targeting nuclear receptors for the treatment of metabolic diseases.
References
- 1. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pioglitazone on Glycemic Control and its Effect on Lipid Profile in Type 2 Diabetics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Aleglitazar: A Comprehensive Technical Guide on Target Binding Affinity and Selectivity
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The initial query for "Peliglitazar" yielded no results for a compound with that specific name in the scientific literature. However, the search results strongly indicate that the intended compound of interest is Aleglitazar , a well-documented dual PPARα/γ agonist. This guide will henceforth focus on Aleglitazar.
Executive Summary
Aleglitazar is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the α and γ isoforms.[1][2][3] As a member of the glitazar class of drugs, it was developed to combine the beneficial metabolic effects of PPARα activation on lipid profiles with the insulin-sensitizing effects of PPARγ activation.[1][3] This document provides a detailed technical overview of Aleglitazar's target binding affinity, selectivity, and the experimental methodologies used for its characterization. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in nuclear receptor pharmacology and metabolic diseases.
Target Binding Affinity and Selectivity
Aleglitazar exhibits a potent and balanced affinity for both PPARα and PPARγ, with significantly lower activity towards the PPARδ isoform. The binding affinity and functional potency of Aleglitazar have been characterized using various in vitro assays, providing a clear profile of its activity on the PPAR subtypes.
Quantitative Binding and Functional Data
The following tables summarize the key quantitative data for Aleglitazar's interaction with human PPARα and PPARγ.
Table 1: Binding Affinity of Aleglitazar for Human PPAR Subtypes
| Target | Assay Type | Parameter | Value (nM) |
| PPARα | Radioligand Displacement | IC50 | 38 |
| PPARγ | Radioligand Displacement | IC50 | 19 |
Data sourced from MedchemExpress.
Table 2: Functional Potency of Aleglitazar on Human PPAR Subtypes
| Target | Assay Type | Parameter | Value (nM) |
| PPARα | Cell-Based Transactivation | EC50 | 5 |
| PPARγ | Cell-Based Transactivation | EC50 | 9 |
Data sourced from a comprehensive 12-concentration dose-response analysis in a cell-based assay.
Selectivity Profile
Based on the IC50 values, Aleglitazar demonstrates a slight preference for PPARγ over PPARα in terms of direct binding affinity. However, from a functional perspective (EC50 values), it is a potent and well-balanced dual agonist. Its activity on PPARδ is reported to be low.
Experimental Protocols
The characterization of Aleglitazar's binding affinity and functional activity relies on standard yet robust in vitro pharmacological assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a ligand for its receptor. It directly measures the binding of a radiolabeled ligand to the target receptor and the displacement of this binding by a non-labeled test compound (e.g., Aleglitazar).
Experimental Workflow: Radioligand Binding Assay
References
Structure-Activity Relationship of Peliglitazar Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), belonging to the thiazolidinedione class of compounds. These nuclear receptors are critical regulators of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity, while PPARα activation leads to increased fatty acid oxidation and reduced triglyceride levels. The dual agonism of this compound and its analogs presents a promising therapeutic strategy for managing type 2 diabetes and associated dyslipidemia. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on the available quantitative data for its close structural analog, Muraglitazar, due to the limited public availability of specific SAR data for a series of this compound analogs.
Core Structure and Mechanism of Action
The core structure of this compound and its analogs typically features a thiazolidinedione head group, a central phenyl ring, and a lipophilic tail. The thiazolidinedione moiety is crucial for interaction with the PPARγ ligand-binding domain, while modifications to the lipophilic tail modulate the affinity for both PPARα and PPARγ.
The mechanism of action involves the binding of the ligand to the ligand-binding pocket of the PPARs. This induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The activated PPAR-RXRα heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]
Quantitative Structure-Activity Relationship Data
Detailed structure-activity relationship studies for a series of this compound analogs are not extensively available in the public domain. However, valuable insights can be drawn from its close structural analog, Muraglitazar. This compound and Muraglitazar differ by only a single methyl group. Muraglitazar (BMS-298585) has been identified as a potent non-thiazolidinedione PPARα/γ dual agonist.[3]
| Compound | Target | EC50 (nM) |
| Muraglitazar | human PPARα | 320[3][4] |
| human PPARγ | 110 |
Table 1: In vitro activity of Muraglitazar on human PPARα and PPARγ.
The data indicates that Muraglitazar exhibits a greater potency for PPARγ over PPARα. This balance of activity is a key characteristic of dual agonists and influences their overall therapeutic profile. The slightly higher potency for PPARγ is consistent with the thiazolidinedione scaffold, which is a well-established pharmacophore for this receptor.
Experimental Protocols
Synthesis of Thiazolidinedione Analogs
The synthesis of thiazolidinedione-based PPAR agonists generally involves a multi-step process. A common approach is the Knoevenagel condensation of an aromatic aldehyde with 2,4-thiazolidinedione, followed by reduction of the resulting benzylidene intermediate. The aromatic aldehyde itself is typically synthesized by coupling a substituted phenol with a suitable alkyl halide containing the desired lipophilic tail.
General Synthetic Scheme:
Caption: General synthetic route for thiazolidinedione analogs.
PPAR Transactivation Assay (Cell-Based Reporter Gene Assay)
This assay is used to determine the functional activity of compounds as agonists of PPARs.
Principle: Cells are co-transfected with an expression vector for the PPAR of interest (α or γ) and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is cultured and then co-transfected with the PPAR expression vector and the PPRE-luciferase reporter plasmid. A vector expressing β-galactosidase is often included as a control for transfection efficiency.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (e.g., this compound analogs).
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Luciferase activity is normalized to the β-galactosidase activity. The dose-response curves are then plotted, and EC50 values are calculated.
Caption: Workflow for a PPAR transactivation assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a PPAR.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PPAR ligand-binding domain (LBD).
Protocol Outline:
-
Preparation of PPAR-LBD: The purified recombinant LBD of the target PPAR (α or γ) is used.
-
Assay Setup: The PPAR-LBD is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by filtration through a glass fiber filter that retains the protein-ligand complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
This compound and its analogs exert their therapeutic effects by modulating the transcription of a wide range of genes involved in glucose and lipid metabolism.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Early-Stage Preclinical Studies on Peliglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peliglitazar is identified as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARγ, positioning it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia. Its mechanism of action is expected to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation. However, a comprehensive review of publicly available literature reveals a significant scarcity of detailed early-stage preclinical data for this compound. This guide synthesizes the available information and provides a framework for its preclinical assessment based on established methodologies for dual PPARα/γ agonists.
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors function as ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism, as well as inflammation.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and enhances insulin sensitivity. Activation of PPARγ promotes the uptake and storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids and improving insulin signaling in muscle and liver.
-
PPARα Activation: Highly expressed in the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
The dual agonism of this compound is intended to provide a comprehensive therapeutic effect on the metabolic dysregulation characteristic of type 2 diabetes and the metabolic syndrome.
Signaling Pathway
The binding of this compound to PPARα and PPARγ initiates a cascade of molecular events leading to the modulation of target gene expression.
In Vitro Studies
Data Presentation: In Vitro Activity
| Parameter | This compound | Aleglitazar (Example)[1] | Saroglitazar (Example) |
| PPARα Activation (EC50) | Data not available | 10 nM | Data not available |
| PPARγ Activation (EC50) | Data not available | 10 nM | Data not available |
| PPARδ Activation (EC50) | Data not available | >10 µM | Data not available |
| Binding Affinity (Ki) PPARα | Data not available | Data not available | Data not available |
| Binding Affinity (Ki) PPARγ | Data not available | Data not available | Data not available |
Experimental Protocols: Key In Vitro Assays
This assay is crucial for determining the functional potency (EC50) of a compound as a PPAR agonist.
Objective: To measure the dose-dependent activation of PPARα and PPARγ by this compound in a cell-based system.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of human or rodent PPARα or PPARγ fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of this compound or a reference agonist for 18-24 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to vehicle control is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.
Preclinical Efficacy in Animal Models
In vivo studies in relevant animal models of metabolic disease are critical to establish the efficacy of this compound. Commonly used models include Zucker diabetic fatty (ZDF) rats, db/db mice, and diet-induced obesity (DIO) models. While specific efficacy data for this compound is not publicly available, the following table outlines the expected endpoints and provides illustrative data from studies on other dual PPARα/γ agonists.
Data Presentation: In Vivo Efficacy
| Animal Model | Dose | Treatment Duration | Change in Glucose (%) | Change in Triglycerides (%) | Change in HDL-C (%) |
| Zucker Diabetic Fatty (ZDF) Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ragaglitazar (Example) | 3 mg/kg/day | 9 days | - | -74% | - |
| db/db Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
| Saroglitazar (Example) | 1 mg/kg/day | 12 days | Significant reduction | Significant reduction | Data not available |
| Diet-Induced Obese (DIO) Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols: In Vivo Efficacy Study
Objective: To evaluate the dose-dependent effects of this compound on glycemic control and lipid profile in a model of type 2 diabetes and dyslipidemia.
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, aged 8-10 weeks, are commonly used as they spontaneously develop obesity, insulin resistance, hyperglycemia, and dyslipidemia.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the study.
-
Grouping and Dosing: Animals are randomized into vehicle control and treatment groups (e.g., 3-4 dose levels of this compound and a positive control like Pioglitazone or Fenofibrate). The drug is typically administered daily via oral gavage for a period of 2-4 weeks.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for the analysis of glucose, insulin, triglycerides, total cholesterol, HDL-C, and free fatty acids. An oral glucose tolerance test (OGTT) is often performed at the end of the study to assess improvements in glucose disposal.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues such as liver, adipose tissue, and skeletal muscle may be collected for gene expression analysis.
-
Data Analysis: Statistical analysis is performed to compare the changes in metabolic parameters between the treatment and control groups.
References
Peliglitazar: A Dual PPARα/γ Agonist for Comprehensive Metabolic Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), positioning it as a promising therapeutic agent for the management of type 2 diabetes and associated metabolic disorders. By simultaneously activating both PPARα and PPARγ, this compound offers a multi-faceted approach to metabolic regulation, targeting both dyslipidemia and hyperglycemia. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on glucose uptake and lipid metabolism. Detailed experimental protocols for key assays and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this area. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous dual PPARα/γ agonists to provide a representative understanding of its potential therapeutic effects.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including hyperglycemia, dyslipidemia, hypertension, and central obesity, poses a significant global health challenge. At the heart of this syndrome lies insulin resistance, a state where cells fail to respond effectively to insulin, leading to impaired glucose uptake and utilization. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Its activation primarily governs the expression of genes involved in fatty acid oxidation and transport, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2][3]
-
PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.[4] Activation of PPARγ promotes the differentiation of pre-adipocytes into mature adipocytes, enhances glucose uptake in peripheral tissues, and modulates the expression of genes involved in lipid storage.
This compound, as a dual PPARα/γ agonist, is designed to harness the synergistic benefits of activating both receptor subtypes. This dual action is anticipated to provide a comprehensive treatment for the multifaceted nature of type 2 diabetes by simultaneously improving glycemic control and correcting dyslipidemia.
Core Mechanism of Action: Dual PPARα/γ Activation
This compound exerts its effects by binding to and activating both PPARα and PPARγ. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The signaling cascade initiated by this compound is multifaceted, impacting both glucose and lipid metabolism.
Effect on Glucose Uptake and Metabolism
The PPARγ component of this compound's activity is primarily responsible for its beneficial effects on glucose metabolism. Activation of PPARγ in adipose tissue leads to a cascade of events that enhance insulin sensitivity and promote glucose uptake.
Key Mechanisms:
-
Increased GLUT4 Expression and Translocation: PPARγ activation upregulates the expression of glucose transporter type 4 (GLUT4). GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue. Increased expression and subsequent translocation of GLUT4 to the plasma membrane facilitates the transport of glucose from the bloodstream into cells.
-
Adiponectin Secretion: PPARγ agonists increase the production and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle.
-
Adipocyte Differentiation: this compound is expected to promote the differentiation of pre-adipocytes into smaller, more insulin-sensitive adipocytes. This remodeling of adipose tissue contributes to improved overall metabolic health.
Representative Data (from analogous dual PPARα/γ agonists)
| Parameter | Baseline (Mean) | Change after Treatment (Mean ± SD) | p-value |
| Glycated Hemoglobin (HbA1c) (%) | 8.5 | -1.47 ± 1.92 | < 0.016 |
| Fasting Plasma Glucose (FPG) (mg/dL) | 180 | -45 | < 0.05 |
| Postprandial Glucose (PPG) (mg/dL) | 250 | -70 | < 0.05 |
| Table 1: Representative changes in glycemic parameters following treatment with a dual PPARα/γ agonist. Data is illustrative and based on findings for saroglitazar. |
Effect on Lipid Metabolism
The PPARα-activating component of this compound is central to its lipid-lowering effects. By stimulating PPARα, this compound enhances the catabolism of fatty acids.
Key Mechanisms:
-
Increased Fatty Acid Oxidation: Activation of PPARα upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1). This leads to increased breakdown of fatty acids for energy production.
-
Reduced Triglyceride Synthesis: PPARα activation can also suppress the expression of genes involved in triglyceride synthesis.
-
Apolipoprotein Regulation: PPARα activation influences the expression of apolipoproteins, leading to increased HDL cholesterol and decreased levels of triglyceride-rich lipoproteins.
Representative Data (from analogous dual PPARα/γ agonists)
Clinical trials with dual PPARα/γ agonists have consistently shown beneficial effects on the lipid profile of patients with type 2 diabetes.
| Parameter | Baseline (Mean) | Change after Treatment (%) | p-value |
| Triglycerides (TG) | 250 mg/dL | ↓ 45% | < 0.01 |
| Low-Density Lipoprotein Cholesterol (LDL-C) | 130 mg/dL | ↓ 20% | < 0.05 |
| High-Density Lipoprotein Cholesterol (HDL-C) | 35 mg/dL | ↑ 15% | < 0.05 |
| Very Low-Density Lipoprotein (VLDL-C) | 50 mg/dL | ↓ 50% | < 0.01 |
| Total Cholesterol (TC) | 220 mg/dL | ↓ 15% | < 0.05 |
| Non-HDL-C | 185 mg/dL | ↓ 25% | < 0.01 |
| Table 2: Representative changes in lipid profile following treatment with a dual PPARα/γ agonist. Data is illustrative and based on findings for saroglitazar. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of compounds like this compound on glucose uptake and lipid metabolism.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to stimulate glucose uptake in a widely used adipocyte cell line.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to establish a basal state.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 18-24 hours).
-
Insulin Stimulation: For insulin-stimulated glucose uptake, cells are treated with insulin (e.g., 100 nM) for 15-30 minutes.
-
Glucose Uptake Measurement: The assay is initiated by adding a glucose-free buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.
-
Incubation and Lysis: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The radioactivity in the cell lysates is measured using a scintillation counter. Glucose uptake is typically expressed as pmol of 2-DOG per mg of protein per minute.
In Vitro Fatty Acid Oxidation Assay in Primary Hepatocytes
This assay quantifies the rate of fatty acid oxidation in liver cells, a primary target of PPARα agonists.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice using a collagenase perfusion method.
-
Compound Incubation: Freshly isolated hepatocytes are incubated with different concentrations of this compound or a vehicle control.
-
Substrate Addition: The fatty acid oxidation assay is initiated by adding a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).
-
Incubation: The cells are incubated for a period that allows for the linear production of oxidation products (e.g., 30-60 minutes).
-
Separation of Products: The reaction is terminated, and the acid-soluble metabolites (ASMs), which include acetyl-CoA and Krebs cycle intermediates, are separated from the unoxidized fatty acids.
-
Quantification: The amount of radioactivity in the ASM fraction is determined by scintillation counting. The rate of fatty acid oxidation is expressed as nmol of fatty acid oxidized per mg of protein per hour.
Conclusion
This compound, as a dual PPARα/γ agonist, holds significant promise as a therapeutic agent for the comprehensive management of type 2 diabetes and its associated metabolic comorbidities. Its ability to concurrently improve insulin sensitivity, enhance glucose uptake, and correct dyslipidemia through the activation of both PPARα and PPARγ offers a more holistic approach to treatment compared to single-target agents. The experimental protocols and signaling pathway diagrams provided in this technical guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other dual PPAR agonists. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the evidence from analogous compounds strongly supports its potential for robust and multifaceted metabolic benefits. Continued research into the precise molecular interactions and long-term clinical outcomes of this compound is warranted to fully realize its therapeutic promise.
References
- 1. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipocyte fatty acid-binding protein: regulation of gene expression in vivo and in vitro by an insulin-sensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking of Peliglitazar with PPAR Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. These nuclear receptors are critical regulators of glucose and lipid metabolism, making them attractive targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia. This technical guide provides an in-depth overview of the molecular docking studies of this compound with PPAR-α and PPAR-γ. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on other dual PPAR agonists, such as Saroglitazar and Aleglitazar, to provide a representative framework for understanding its mechanism of action at a molecular level. The guide details a comprehensive, albeit generalized, experimental protocol for in silico molecular docking and presents the known signaling pathways associated with PPAR activation.
Introduction to this compound and PPARs
This compound is recognized as a dual activator of PPAR-α and PPAR-γ.[1][2] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[3] Upon activation by a ligand, such as this compound, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.
-
PPAR-α: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPAR-γ: Highly expressed in adipose tissue, it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[3]
By acting as a dual agonist, this compound is expected to offer a multi-faceted approach to managing metabolic disorders by combining the lipid-lowering effects of PPAR-α activation with the insulin-sensitizing effects of PPAR-γ activation.
Quantitative Data on PPAR Agonist Interactions
| Compound | Receptor | EC50 | Reference |
| Saroglitazar | hPPARα | 0.65 pmol/L | [4] |
| hPPARγ | 3 nmol/L | ||
| Aleglitazar | PPARα | 5 nM | |
| PPARγ | 9 nM | ||
| Tesaglitazar | rat PPARα | 13.4 µM | |
| human PPARα | 3.6 µM | ||
| PPARγ | ~0.2 µM |
Table 1: Comparative EC50 values for dual PPAR-α/γ agonists. hPPAR refers to human PPAR.
Experimental Protocol: In Silico Molecular Docking
The following protocol outlines a representative methodology for conducting molecular docking studies of a ligand like this compound with PPAR receptors. This is a generalized procedure based on common practices in the field.
Software and Tools
-
Molecular Modeling and Visualization: AutoDock Tools, PyMOL, Discovery Studio
-
Molecular Docking: AutoDock Vina, Glide, GOLD
-
Protein and Ligand Preparation: ChemDraw, Avogadro
Methodology
-
Protein Preparation:
-
Obtain the crystal structures of the Ligand Binding Domain (LBD) of human PPAR-α and PPAR-γ from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the grid box for docking, ensuring it encompasses the entire ligand-binding pocket.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Molecular Docking Simulation:
-
Perform the docking of this compound into the prepared PPAR-α and PPAR-γ LBDs using a chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple docking poses (typically 10-100) and rank them based on their predicted binding energies (docking scores).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the binding mode of this compound with that of known PPAR agonists to understand key interactions and potential mechanisms of action.
-
Visualizing Molecular Interactions and Pathways
Experimental Workflow for Molecular Docking
PPAR Signaling Pathway
Upon activation by an agonist like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Conclusion
Molecular docking studies are a powerful tool for elucidating the potential binding mechanisms of drugs like this compound with their protein targets. While specific experimental data for this compound remains limited, the methodologies and comparative data presented in this guide provide a robust framework for researchers to initiate in silico investigations. The visualization of the experimental workflow and the PPAR signaling pathway offers a clear conceptual understanding of the processes involved. Further experimental validation is necessary to confirm the precise binding interactions and functional consequences of this compound's engagement with PPAR-α and PPAR-γ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Rodent Studies with PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general framework and protocols based on available data for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically Chiglitazar and Ragaglitazar, due to the limited public information on Peliglitazar dosages in rodent models. Researchers should treat these as a starting point and conduct dose-ranging studies to determine the optimal and safe dosage for this compound in their specific in-vivo models.
Introduction to PPAR Agonists in Rodent Models
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating glucose and lipid metabolism.[1][2] Agonists of PPARs, such as those in the "glitazar" family, are of significant interest for the treatment of type 2 diabetes mellitus and other metabolic disorders.[1][3][4] In-vivo rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety of these compounds before clinical development. Commonly used models include genetically diabetic mice (e.g., db/db, ob/ob, KKAy) and diet-induced obese or diabetic rats and mice.
Quantitative Data Summary for Related PPAR Agonists
The following tables summarize reported dosages and pharmacokinetic data for Chiglitazar and Ragaglitazar in various rodent models. This information can be used to inform the design of initial dose-finding studies for this compound.
Table 1: Reported In-Vivo Dosages of Chiglitazar and Ragaglitazar in Rodent Models
| Compound | Species (Model) | Route of Administration | Dosage | Observed Effects | Reference |
| Chiglitazar | KKAy Mice | Oral | Not specified | Comparable blood glucose lowering to rosiglitazone, no significant body weight increase. | |
| Chiglitazar | db/db Mice | Oral | Not specified | Did not significantly increase fat pad weight. | |
| Chiglitazar | Rats | Oral | Up to 45 mg/kg for 6 months | No heart weight increase observed. | |
| Ragaglitazar | ob/ob Mice | Oral | Not specified | Dose-dependent improvement in plasma glucose, lipid, and insulin levels. | |
| Ragaglitazar | Zucker fa/fa Rats | Oral | Not specified | Dose-dependent improvement in plasma lipid and insulin levels. | |
| Ragaglitazar | Wistar Rats | Oral | 1, 3, 10 mg/kg | Dose-proportionality study for pharmacokinetics. | |
| Ragaglitazar | Wistar Rats | Intravenous | 3 mg/kg | To determine absolute oral bioavailability. |
Table 2: Pharmacokinetic Parameters of Related PPAR Agonists in Rats
| Compound | Species | Dose and Route | Cmax | Tmax | t1/2 (elimination half-life) | Absolute Oral Bioavailability | Reference |
| Chiglitazar Sodium | Rats | 3.33 mg/kg (oral) | Not specified | Earlier in hypoalbuminemia group | ~9.67% increase in AUC in hypoalbuminemia | Not specified | |
| Ragaglitazar | Wistar Rats | 3 mg/kg (IV) | Not applicable | Not applicable | ~2.6 h | Not applicable | |
| Ragaglitazar | Wistar Rats | 1, 3, 10 mg/kg (oral) | Increased more than proportionally to dose | Not specified | Not significantly different from IV | 68% - 93% |
Experimental Protocols
Animal Models
A common model for studying the effects of PPAR agonists on insulin resistance and hyperglycemia is the high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in rats or mice. This model mimics the pathophysiology of type 2 diabetes. Genetically diabetic models like the db/db mouse or the Zucker fa/fa rat are also widely used.
Preparation of Dosing Solutions
For oral administration, this compound would typically be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na). It is crucial to ensure a homogenous suspension for accurate dosing. For intravenous administration, the compound would need to be dissolved in a suitable sterile vehicle, and the pH should be adjusted to a physiologically compatible range.
Administration of the Compound
Oral Gavage: This is a common and precise method for oral administration in rodents.
-
Volume: The maximum volume for gavage should not exceed 1 ml/100 g of body weight for rodents.
-
Procedure: Use a proper-sized, soft, flexible feeding tube to minimize stress and injury. For mice, a 20-22 gauge gavage needle is typically used, while for rats, an 18-20 gauge needle is appropriate.
Intravenous (IV) Injection: IV administration is typically performed via the lateral tail vein in both mice and rats.
-
Volume: For a bolus injection, the maximum volume is 5 ml/kg.
-
Procedure: Proper restraint is necessary. Anesthesia is not typically required.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.
-
Blood Sampling: Serial blood samples can be collected from the tail vein or via cannulation of the carotid artery or jugular vein in rats. For mice, microsampling techniques can be used to obtain a complete pharmacokinetic profile from a single animal.
-
Data Analysis: Plasma concentrations of the drug over time are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.
Efficacy Studies
In diabetic rodent models, the efficacy of a PPAR agonist is evaluated by measuring its effects on various metabolic parameters.
-
Blood Glucose: Monitored regularly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): To assess improvements in glucose disposal.
-
Plasma Insulin and Lipids: Measured at the end of the study from terminal blood collection.
Visualization of Pathways and Workflows
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. Upon activation by an agonist like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Simplified PPAR signaling pathway activated by an agonist.
Experimental Workflow for In-Vivo Rodent Study
The following diagram illustrates a typical workflow for an in-vivo study evaluating a novel PPAR agonist in a rodent model of type 2 diabetes.
Caption: General experimental workflow for a PPAR agonist study.
Safety and Toxicity Considerations
It is imperative to conduct acute toxicity studies to determine the LD50 (median lethal dose) of this compound in rodents. This information is crucial for establishing a safe dose range for subsequent efficacy studies. During in-vivo experiments, animals should be closely monitored for any signs of toxicity, such as changes in behavior, appearance, or significant loss of body weight. Thiazolidinediones (TZDs), a class of PPARγ agonists, have been associated with side effects like fluid retention and weight gain. Therefore, these parameters should be carefully monitored in studies with novel PPAR agonists.
References
- 1. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate [mdpi.com]
Application Notes and Protocols for Assessing Peliglitazar Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that are key regulators of glucose and lipid metabolism. Activation of PPARγ, in particular, is a well-established mechanism for improving insulin sensitivity, making it a critical target for type 2 diabetes therapeutics. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound and other PPARγ agonists. These assays are essential tools for screening, characterizing, and validating the biological activity of such compounds in a preclinical setting.
The following protocols describe four key in vitro assays: a PPARγ reporter gene assay to quantify receptor activation, an adipocyte differentiation assay to assess the physiological effect on cell fate, a glucose uptake assay to measure the impact on insulin sensitivity, and gene expression analysis to determine the modulation of target gene transcription.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade leads to changes in the expression of proteins involved in adipogenesis, lipid metabolism, and glucose homeostasis.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for dual PPARα/γ agonists in the described cell-based assays. While specific data for this compound is limited in publicly available literature, the provided data for similar compounds like Aleglitazar, Pioglitazone, and Rosiglitazone offer a comparative baseline for efficacy.
Table 1: PPARγ Reporter Gene Assay
| Compound | Cell Line | Reporter | EC50 (nM) | Max Fold Activation | Reference Compound |
| This compound (Representative) | HEK293 | Luciferase | 5 - 15 | ~25-30 | Rosiglitazone |
| Aleglitazar | CHO | Luciferase | 9 | 29 | Rosiglitazone |
| Pioglitazone | CHO | Luciferase | 1160 | 26 | Rosiglitazone |
| Rosiglitazone | CHO | Luciferase | 245 | 26 | - |
Note: EC50 values for this compound are estimated based on data from similar dual PPARα/γ agonists.
Table 2: Adipocyte Differentiation Assay (3T3-L1 cells)
| Compound | Concentration | Differentiation Induction | Lipid Accumulation (Fold Increase) | Reference Compound |
| This compound (Expected) | 0.1 - 1 µM | Synergizes with insulin | > 2-fold | Rosiglitazone |
| Pioglitazone | 1 µM | > 95% differentiation with insulin | Not specified | - |
| Rosiglitazone | 1 µM | Significant increase | ~1.5 - 2-fold | - |
Table 3: Glucose Uptake Assay (Differentiated 3T3-L1 Adipocytes)
| Compound | Concentration | Increase in Glucose Uptake (%) | Reference Compound |
| This compound (Expected) | 0.1 - 1 µM | 30 - 60% | Rosiglitazone |
| Rosiglitazone | 1 µM | ~50% | - |
| Insulin (Positive Control) | 100 nM | 100% (normalized) | - |
Note: The expected increase in glucose uptake for this compound is extrapolated from the known effects of other thiazolidinediones.
Table 4: Gene Expression Analysis (Differentiated 3T3-L1 Adipocytes)
| Gene | This compound (Expected Fold Change) | Pioglitazone (Fold Change) | Rosiglitazone (Fold Change) |
| aP2 (FABP4) | > 5 | > 5 | > 5 |
| Adipsin | > 5 | > 5 | > 5 |
| GLUT4 | 2 - 5 | ~5 (mRNA), ~7 (protein) | 2 - 5 |
| CD36 | > 3 | > 3 | > 3 |
| ANGPTL4 | > 3 | Not specified | ~2-4 |
| PDK4 | > 3 | Not specified | ~2-4 |
Note: Expected fold changes for this compound are based on the typical response to potent PPARγ agonists. Specific values will be experiment-dependent.
Experimental Protocols
PPARγ Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene.
Experimental Workflow:
Caption: PPARγ Reporter Gene Assay Workflow.
Protocol:
-
Cell Culture: Maintain HEK293 cells (or another suitable cell line) stably co-transfected with a PPARγ expression vector and a PPRE-driven luciferase reporter vector in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., Rosiglitazone) in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes, a key physiological function of PPARγ activation.
Experimental Workflow:
Caption: Adipocyte Differentiation Assay Workflow.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Seeding: Seed cells in a 24-well plate and grow until they reach confluence (Day 0). Maintain at confluence for 2 more days.
-
Differentiation Induction (Day 2): Change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin (MDI cocktail). Add this compound or a reference compound at desired concentrations.
-
Maintenance (Day 4): Replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, with or without the test compounds.
-
Feeding (Day 6 and 8): Replace the medium every two days with DMEM containing 10% FBS and 1 µg/mL insulin, with or without the test compounds.
-
Oil Red O Staining (Day 10):
-
Wash cells with PBS.
-
Fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10 minutes.
-
Wash with water and visualize under a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain from each well with 100% isopropanol.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 490-520 nm.
-
Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into cells, a key indicator of improved insulin sensitivity.
Experimental Workflow:
Caption: Glucose Uptake Assay Workflow.
Protocol:
-
Cell Preparation: Differentiate 3T3-L1 cells into mature adipocytes in a 96-well black, clear-bottom plate as described above.
-
Serum Starvation: On the day of the assay, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Compound Treatment: Treat the cells with this compound or a reference compound at desired concentrations for 18-24 hours prior to the assay, or for a shorter pre-incubation period (e.g., 2 hours).
-
Insulin Stimulation: Add insulin (100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Gene Expression Analysis (RT-qPCR)
This assay quantifies the changes in the mRNA levels of PPARγ target genes in response to this compound treatment.
Experimental Workflow:
Caption: Gene Expression Analysis Workflow.
Protocol:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound at various concentrations for 24-48 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for target genes (e.g., aP2/FABP4, Adipsin, GLUT4, CD36) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
The cell-based assays outlined in this document provide a robust framework for the in vitro characterization of this compound's efficacy as a PPARγ agonist. By employing these standardized protocols, researchers can obtain reliable and reproducible data on receptor activation, induction of adipogenesis, enhancement of glucose uptake, and modulation of target gene expression. This comprehensive approach is crucial for advancing the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
Application Notes and Protocols for High-Throughput Screening of Peliglitazar Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2][3] As a member of the thiazolidinedione (TZD) class of drugs, its mechanism of action involves binding to and activating PPARγ, which in turn heterodimerizes with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. The downstream effects include improved insulin sensitivity, regulation of adipogenesis, and anti-inflammatory responses.
The development of this compound analogs aims to identify novel compounds with improved efficacy, selectivity, and reduced side effects. High-throughput screening (HTS) is an essential tool in this process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for state-of-the-art HTS methods tailored for the discovery and characterization of this compound analogs targeting PPARγ.
Signaling Pathway of PPARγ
The activation of PPARγ by an agonist like this compound initiates a cascade of molecular events leading to the regulation of target gene expression. Understanding this pathway is crucial for designing relevant screening assays.
High-Throughput Screening Workflow
A typical HTS campaign for this compound analogs follows a structured workflow, from initial screening of a large compound library to hit confirmation and characterization.
Experimental Protocols
Cell-Based PPARγ Reporter Gene Assay
This assay measures the activation of the PPARγ signaling pathway within a cellular context. It is a robust method for primary screening and determining the potency of compounds.
Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the transcriptional control of a promoter containing multiple copies of the PPRE. In a cell line stably expressing PPARγ and the reporter construct, the binding of an agonist like a this compound analog to PPARγ leads to the expression of the reporter protein, which can be quantified by measuring light output or fluorescence.
Materials:
-
Cell Line: HEK293T or other suitable host cells.
-
Expression Vectors:
-
pCMV-hPPARγ (human PPARγ expression vector)
-
pGL4.27[luc2P/PPRE/Hygro] (PPRE-driven luciferase reporter vector)
-
pRL-TK (Renilla luciferase control vector for normalization)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Lipofectamine 3000 or other transfection reagent
-
This compound (as a positive control)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
-
Equipment:
-
384-well white, clear-bottom assay plates
-
Automated liquid handling system
-
Luminometer plate reader
-
Cell culture incubator (37°C, 5% CO₂)
-
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For stable cell line generation, co-transfect the cells with the hPPARγ expression vector and the PPRE-luciferase reporter vector. Select for stable integrants using an appropriate antibiotic (e.g., hygromycin).
-
For transient transfection, co-transfect cells with the hPPARγ, PPRE-luciferase, and Renilla luciferase vectors.
-
-
Assay Plate Preparation:
-
Harvest stably transfected cells and seed them into 384-well plates at a density of 10,000 cells per well in 40 µL of assay medium (DMEM with 2% charcoal-stripped FBS).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound analogs in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
Using an automated liquid handler, add 100 nL of the compound solutions to the assay plates. Include this compound as a positive control and DMSO as a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for receptor activation and reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of the Dual-Luciferase Reporter Assay reagent to each well.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculate the fold activation relative to the DMSO control.
-
For dose-response curves, plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Assess assay quality by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.
-
Lanthanide Chelate FRET (LANCE) Coactivator Recruitment Assay
This biochemical assay directly measures the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide, providing a more direct measure of receptor activation.
Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between a lanthanide chelate donor (e.g., Europium) and a fluorescent acceptor (e.g., allophycocyanin, APC). The PPARγ-LBD is tagged with a donor-compatible tag (e.g., GST), and a peptide representing the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) is tagged with the acceptor. In the presence of an agonist, the coactivator peptide is recruited to the PPARγ-LBD, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Materials:
-
Proteins and Peptides:
-
Recombinant GST-tagged human PPARγ-LBD
-
Biotinylated peptide of a coactivator (e.g., SRC-1)
-
-
Reagents:
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
This compound (positive control)
-
DMSO (vehicle control)
-
-
Equipment:
-
384-well low-volume white assay plates
-
Automated liquid handling system
-
Time-Resolved FRET (TR-FRET) plate reader
-
Protocol:
-
Reagent Preparation:
-
Prepare a master mix of GST-PPARγ-LBD, biotinylated coactivator peptide, and Europium-labeled anti-GST antibody in assay buffer.
-
Prepare a separate solution of SA-APC in assay buffer.
-
-
Compound Addition:
-
Add 100 nL of this compound analogs (or controls) in DMSO to the assay plates.
-
-
Reagent Addition:
-
Add 5 µL of the PPARγ/coactivator/antibody master mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the SA-APC solution to each well.
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
FRET Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (for Europium) and ~665 nm (for APC).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Normalize the data to the DMSO control.
-
Determine EC₅₀ values from dose-response curves as described for the reporter gene assay.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and concise manner to facilitate the identification and prioritization of hits.
Table 1: Primary HTS Results for this compound Analogs (Single 10 µM Concentration)
| Compound ID | % Activation (vs. This compound) | Hit (Yes/No) |
| PA-001 | 95.2 | Yes |
| PA-002 | 12.5 | No |
| PA-003 | 110.8 | Yes |
| ... | ... | ... |
Hit Threshold: >50% activation relative to the positive control (this compound).
Table 2: Dose-Response and Potency of Confirmed Hits
| Compound ID | EC₅₀ (nM) | Max Fold Activation | Z'-factor |
| PA-001 | 75.3 | 15.2 | 0.82 |
| PA-003 | 45.1 | 18.5 | 0.85 |
| This compound | 50.0 | 16.0 | 0.88 |
Table 3: Selectivity Profile of Lead Compounds
| Compound ID | PPARγ EC₅₀ (nM) | PPARα EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Selectivity (α vs. γ) | Selectivity (δ vs. γ) |
| PA-003 | 45.1 | >10,000 | >10,000 | >220-fold | >220-fold |
| This compound | 50.0 | 1,500 | 2,000 | 30-fold | 40-fold |
Conclusion
The high-throughput screening methods detailed in these application notes provide a robust framework for the discovery and characterization of novel this compound analogs as PPARγ agonists. The combination of cell-based reporter gene assays for assessing pathway activation in a physiological context and biochemical coactivator recruitment assays for direct target engagement offers a comprehensive screening funnel. Careful data analysis and presentation are critical for making informed decisions in the hit-to-lead optimization process. These protocols, when implemented with appropriate automation and quality control, will accelerate the identification of promising new therapeutic candidates for metabolic diseases.
References
Application Notes and Protocol for Dissolving Peliglitazar in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), making it a valuable tool for investigating metabolic regulation, inflammation, and cellular differentiation. Proper dissolution and application of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) for in vitro studies. The protocol includes the preparation of stock solutions, determination of appropriate working concentrations, and guidelines for cell treatment. Additionally, a summary of this compound's properties and the signaling pathway it modulates are presented.
Data Presentation
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₃₀H₃₀N₂O₇ |
| Molecular Weight | 530.57 g/mol |
| Mechanism of Action | Dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Solubility in DMSO | Specific data not publicly available. It is recommended to start with a concentration of 10 mM and adjust as needed. For a similar compound, VU0238429, the solubility in DMSO is ≥20 mg/mL. |
| Typical Stock Solution Concentration | 10 mM to 50 mM in DMSO (empirically determined) |
| Recommended Working Concentration Range | 10 nM - 10 µM (This is a general range for PPAR agonists; the optimal concentration should be determined experimentally for each cell type and assay). For the similar dual PPARα/γ agonist Aleglitazar, concentrations as low as 10 nmol/L have been used in human adipocytes. |
| Final DMSO Concentration in Culture | ≤ 0.5%, with a strong recommendation to keep it at or below 0.1% to minimize solvent-induced cellular stress. A vehicle control with the same final DMSO concentration must be included in all experiments. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.31 mg of this compound (Molecular Weight = 530.57 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 5.31 mg of this compound for a 10 mM stock).
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
-
Sterilization (Optional): For long-term storage or particularly sensitive cell lines, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.
-
Protocol for Treating Cells with this compound
-
Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or flask) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly. Do not dilute the DMSO stock in aqueous buffers like PBS before adding to the medium, as this is likely to cause precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final concentration of DMSO in the vehicle control must be identical to that in the experimental conditions.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the cell culture medium containing the desired final concentration of this compound (or the vehicle control medium) to the cells.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the intended downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), gene expression analysis (e.g., RT-qPCR), or protein analysis (e.g., Western blotting, ELISA).
Mandatory Visualization
Caption: Experimental workflow for dissolving and using this compound in cell culture.
Application Notes and Protocols for the Use of Peliglitazar in Type 2 Diabetes Research Models
Introduction
Peliglitazar is identified as a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist.[1][2] PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[3] Agonism of PPARα primarily influences lipid metabolism, leading to increased fatty acid oxidation, while PPARγ agonism enhances insulin sensitivity.[4] Dual activation of both receptors presents a therapeutic strategy for managing the multifaceted aspects of type 2 diabetes, including hyperglycemia and dyslipidemia.[5]
Due to the limited availability of specific experimental data for this compound in the public domain, this document will utilize data from the extensively studied dual PPARα/γ agonist, Aleglitazar, as a representative compound to provide detailed application notes and protocols. This approach allows for a comprehensive overview of the expected biological activities and experimental considerations for a dual PPARα/γ agonist in type 2 diabetes research.
Mechanism of Action: PPARα/γ Agonism
This compound, as a dual PPARα/γ agonist, is designed to bind to and activate both PPARα and PPARγ. This dual activation leads to a cascade of downstream effects that collectively improve metabolic homeostasis.
-
PPARγ Activation: Enhances insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. This leads to increased glucose uptake from the blood, reducing hyperglycemia.
-
PPARα Activation: Primarily impacts lipid metabolism by increasing the transcription of genes involved in fatty acid uptake and oxidation. This results in reduced circulating triglycerides and an improved overall lipid profile.
The combined action on both receptors addresses the interconnected pathologies of insulin resistance and dyslipidemia characteristic of type 2 diabetes.
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative effects of dual PPARα/γ agonists, primarily Aleglitazar, on key metabolic parameters in type 2 diabetes models.
Table 1: In Vitro Potency of Aleglitazar
| Receptor | EC50 (nM) | Reference |
| PPARα | 5 | |
| PPARγ | 9 |
Table 2: Effects of Aleglitazar on Glycemic Control in Patients with Type 2 Diabetes (26 weeks treatment)
| Parameter | Aleglitazar (150 µ g/day ) | Placebo | Reference |
| Change in HbA1c (%) | Statistically significant reduction | - | |
| Change in Fasting Plasma Glucose | Statistically significant reduction | - | |
| Change in HOMA-IR | Statistically significant improvement | - | |
| Change in Body Weight (kg) | +1.37 | -0.53 |
Table 3: Effects of Aleglitazar on Lipid Profile in Patients with Type 2 Diabetes
| Parameter | Aleglitazar | Placebo | Reference |
| Change in Triglycerides | Beneficial change | - | |
| Change in HDL-C | Beneficial change | - | |
| Change in LDL-C | Beneficial change | - |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of a dual PPARα/γ agonist like this compound are provided below.
In Vitro Assays
1. PPARα and PPARγ Transactivation Assay
-
Objective: To determine the potency and efficacy of this compound in activating PPARα and PPARγ.
-
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or COS-7) co-transfected with expression vectors for full-length human PPARα or PPARγ, a PPAR-responsive element (PPRE)-luciferase reporter construct, and a constitutively active Renilla luciferase construct (for normalization).
-
Compound Treatment: Plate the transfected cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control.
-
Luciferase Assay: After a 24-hour incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. In Vitro Adipocyte Differentiation Assay
-
Objective: To assess the effect of this compound on adipogenesis, a key function of PPARγ activation.
-
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Differentiation Induction: Induce differentiation using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine, and insulin) in the presence of varying concentrations of this compound or a positive control (e.g., rosiglitazone).
-
Lipid Accumulation Staining: After 7-10 days, stain the cells with Oil Red O to visualize lipid droplet accumulation.
-
Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.
-
In Vivo Models
1. db/db Mouse Model of Type 2 Diabetes
-
Objective: To evaluate the in vivo efficacy of this compound on glucose homeostasis and lipid metabolism in a genetic model of obesity and type 2 diabetes.
-
Methodology:
-
Animal Model: Use male db/db mice and their lean littermates (db/+) as controls.
-
Compound Administration: Administer this compound orally (e.g., via gavage) once daily for a specified period (e.g., 4-8 weeks) at various doses. A vehicle control group should be included.
-
Metabolic Monitoring:
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose and plasma insulin levels at baseline and at the end of the study.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.
-
-
Biochemical Analysis: At the end of the study, collect blood samples to measure HbA1c, triglycerides, total cholesterol, HDL-C, and LDL-C.
-
Tissue Analysis: Harvest tissues such as liver, adipose tissue, and skeletal muscle for gene expression analysis (e.g., qPCR for PPAR target genes) and histological examination.
-
Experimental Workflow for this compound
Logical Relationships of Effects
The dual activation of PPARα and PPARγ by this compound results in a synergistic improvement of the metabolic abnormalities in type 2 diabetes. The logical flow of these effects is depicted below.
Logical Flow of this compound's Effects
Safety and Tolerability Considerations
Based on clinical trial data for Aleglitazar, dual PPARα/γ agonists are generally well-tolerated. However, researchers should be aware of potential side effects observed with this class of compounds, including:
-
Weight gain: A common side effect associated with PPARγ activation.
-
Edema: Fluid retention can occur.
-
Hypoglycemia: The risk may be increased, particularly when used in combination with other antidiabetic agents.
Careful monitoring of animal health, including body weight, fluid retention, and blood glucose levels, is essential during in vivo studies.
Conclusion
This compound, as a dual PPARα/γ agonist, holds potential as a research tool for investigating the integrated regulation of glucose and lipid metabolism in the context of type 2 diabetes. The experimental protocols and expected outcomes outlined in these application notes, based on data from the representative compound Aleglitazar, provide a framework for researchers to design and execute studies to further elucidate the therapeutic potential of this class of molecules. Careful consideration of the experimental design and safety monitoring will be crucial for obtaining robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tesaglitazar: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Peliglitazar in Metabolic Syndrome Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available efficacy data from clinical or preclinical studies of Peliglitazar specifically investigating its effects on metabolic syndrome is limited. The following application notes and protocols are based on the known mechanism of this compound as a dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma agonist and established methodologies for evaluating similar compounds in the context of metabolic syndrome.
Introduction
This compound is identified as a dual agonist for both PPARα and PPARγ, a class of nuclear receptors that are critical regulators of lipid and glucose metabolism.[1][2] This dual agonism presents a therapeutic strategy for addressing the multiple facets of metabolic syndrome, which is characterized by a cluster of conditions including insulin resistance, dyslipidemia, hypertension, and central obesity. Activation of PPARγ primarily enhances insulin sensitivity and glucose uptake, while PPARα activation is key to regulating fatty acid oxidation and improving lipid profiles, particularly by lowering triglycerides.[2][3][4]
Studies on this compound have primarily focused on its metabolism and disposition in humans. It is known to be extensively metabolized, with its 1-O-β-acyl-glucuronide conjugate being the major circulating component in plasma. The primary route of elimination is through biliary excretion of these glucuronide conjugates, which are then hydrolyzed in the intestines before final excretion in the feces.
Data Presentation
Due to the limited specific data for this compound, the following tables are presented as templates for researchers to populate with their experimental data. The expected outcomes are based on the known effects of other dual PPARα/γ agonists.
Table 1: Effects of this compound on Glycemic Control Parameters
| Parameter | Baseline (Mean ± SD) | This compound Treatment (Mean ± SD) | Placebo (Mean ± SD) | % Change from Baseline (this compound) | p-value (this compound vs. Placebo) |
| Fasting Plasma Glucose (mg/dL) | |||||
| HbA1c (%) | |||||
| Fasting Insulin (µU/mL) | |||||
| HOMA-IR |
Table 2: Effects of this compound on Lipid Profile
| Parameter | Baseline (Mean ± SD) | This compound Treatment (Mean ± SD) | Placebo (Mean ± SD) | % Change from Baseline (this compound) | p-value (this compound vs. Placebo) |
| Triglycerides (mg/dL) | |||||
| Total Cholesterol (mg/dL) | |||||
| HDL-C (mg/dL) | |||||
| LDL-C (mg/dL) | |||||
| Non-HDL-C (mg/dL) |
Table 3: Pharmacokinetic Properties of this compound in Humans (Single 10-mg Oral Dose)
| Parameter | Value | Reference |
| Time to Cmax (Tmax) | ~1 hour | |
| Elimination Half-life (t1/2) | ~3.5 hours | |
| Major Circulating Components | Parent compound and its 1-O-β-acyl-glucuronide conjugate | |
| Primary Route of Elimination | Biliary excretion of glucuronide conjugates |
Signaling Pathway
This compound, as a dual PPARα/γ agonist, modulates the expression of a wide array of genes involved in glucose and lipid homeostasis. The binding of this compound to PPARα and PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Caption: this compound activates PPARα and PPARγ, leading to gene transcription that improves lipid and glucose metabolism.
Experimental Protocols
The following are generalized protocols for the in vivo and in vitro evaluation of this compound's effects on metabolic syndrome.
In Vivo Efficacy Study in a Rodent Model of Metabolic Syndrome
1. Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced or genetic model of metabolic syndrome.
2. Animal Model:
-
Diet-Induced: Male Wistar rats or C57BL/6J mice fed a high-fat, high-sucrose/fructose diet for 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Genetic: Obese Zucker rats (fa/fa) or db/db mice, which have genetic mutations leading to obesity and insulin resistance.
3. Experimental Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (e.g., another PPAR agonist)
4. Dosing:
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks. Doses should be determined based on preliminary pharmacokinetic and tolerability studies.
5. Monitoring and Sample Collection:
-
Weekly: Body weight and food/water intake.
-
Bi-weekly/Monthly: Fasting blood glucose and insulin levels. Blood pressure measurement using tail-cuff method.
-
End of Study:
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, administer a glucose bolus (2 g/kg) orally and collect blood samples at 0, 15, 30, 60, and 120 minutes to measure glucose and insulin levels.
-
Terminal Blood Collection: Collect blood via cardiac puncture for analysis of lipid profile (triglycerides, total cholesterol, HDL-C, LDL-C), and inflammatory markers (e.g., TNF-α, IL-6).
-
Tissue Collection: Harvest liver and adipose tissue for weight measurement and histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (qRT-PCR for PPAR target genes).
-
6. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
References
- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and this compound can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Peliglitazar in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Peliglitazar in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and other research applications involving this compound.
Introduction
This compound is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which has been investigated for its potential in treating metabolic disorders. To support preclinical and clinical development, a validated bioanalytical method for the accurate quantification of this compound in biological matrices such as plasma is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological fluids. This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound reference standard
-
Pioglitazone (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Equipment
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
96-well collection plates
Standard and Quality Control Sample Preparation
Stock solutions of this compound and the internal standard (IS), Pioglitazone, are prepared in methanol. Working solutions are prepared by serially diluting the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.
Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Pioglitazone at 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well collection plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
A gradient elution is performed using a C18 column.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ion electrospray mode. The ion source parameters are optimized for maximum signal intensity for this compound and the internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are used for the quantification of this compound and the internal standard, Pioglitazone. The precursor ion for this compound is its [M+H]+ adduct, which has a theoretical m/z of 531.2, based on its molecular formula C30H30N2O7. The product ions are predicted based on common fragmentation pathways for similar structures.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 531.2 | 354.1 | 100 | 30 | 25 |
| This compound (Qualifier) | 531.2 | 177.1 | 100 | 30 | 35 |
| Pioglitazone (IS) | 357.1 | 134.1 | 100 | 25 | 20 |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below. The expected performance is based on typical results for similar assays.
Linearity
The method is expected to be linear over a concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, should have a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% | ± 15% |
Recovery
The extraction recovery of this compound and the internal standard from human plasma is determined by comparing the peak areas of extracted samples to those of unextracted standards. The expected recovery is >80%.
Matrix Effect
The matrix effect is assessed to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or the internal standard. This is evaluated by comparing the peak areas of analytes spiked into extracted blank plasma with those of neat standards. The matrix factor should be close to 1.
Visualizations
Application Notes and Protocols for Gene Expression Analysis in Response to Peliglitazar Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that function as ligand-activated transcription factors.[1] Activation of PPARα and PPARγ by ligands like this compound leads to the regulation of gene expression involved in glucose and lipid metabolism, as well as inflammatory responses.[1][2] This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to this compound treatment, offering valuable insights for researchers in metabolic diseases and drug development.
Upon activation by an agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][4] Understanding the downstream genetic targets of this compound is crucial for elucidating its mechanism of action and therapeutic effects.
Objective
The primary objective of these protocols is to provide a framework for researchers to quantify the changes in gene expression in a cellular model upon treatment with this compound. This will enable the identification of key target genes and signaling pathways modulated by this dual PPARα/γ agonist.
Expected Outcomes
Treatment of relevant cell lines (e.g., hepatocytes, adipocytes) with this compound is expected to alter the expression of genes involved in:
-
Lipid Metabolism and Transport: Upregulation of genes such as Fatty Acid Binding Protein (FABP), Acyl-CoA Synthetase (ACS), and Lipoprotein Lipase (LPL).
-
Glucose Homeostasis: Modulation of genes like Phosphoenolpyruvate Carboxykinase (PCK1) and Pyruvate Carboxylase (PCX).
-
Fatty Acid Oxidation: Increased expression of genes involved in mitochondrial and peroxisomal β-oxidation.
-
Inflammation: Downregulation of pro-inflammatory cytokine expression.
Data Presentation
The following tables summarize representative quantitative data on gene expression changes following treatment with a PPAR agonist. Note that these are illustrative examples, and actual results may vary depending on the experimental conditions and cell type used.
Table 1: Relative Quantification of Target Gene Expression by qPCR
| Target Gene | Function | Fold Change (this compound vs. Vehicle) | P-value |
| FABP4 (aP2) | Fatty Acid Binding and Transport | 4.2 | < 0.01 |
| LPL | Lipoprotein Lipase | 3.5 | < 0.01 |
| PCK1 | Gluconeogenesis | 2.8 | < 0.05 |
| CPT1A | Fatty Acid Oxidation | 3.1 | < 0.01 |
| IL-6 | Pro-inflammatory Cytokine | -2.5 | < 0.05 |
Table 2: Top Differentially Expressed Genes from RNA-Sequencing Analysis
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted P-value |
| CD36 | CD36 Molecule | 3.8 | < 0.001 |
| ACSL1 | Acyl-CoA Synthetase Long Chain Family Member 1 | 3.2 | < 0.001 |
| PLIN2 | Perilipin 2 | 2.9 | < 0.001 |
| UCP1 | Uncoupling Protein 1 | 2.5 | < 0.01 |
| TNF | Tumor Necrosis Factor | -2.1 | < 0.01 |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Gene expression analysis workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells or 3T3-L1 pre-adipocytes) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control medium containing the same concentration of the solvent.
-
Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction:
-
Following treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit like the RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves a series of wash and elution steps.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity of the RNA by running an aliquot on an agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 28S and 18S ribosomal RNA bands.
-
Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., HiScript II Q RT SuperMix, Vazyme) according to the manufacturer's instructions. This reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
The resulting cDNA will be used as the template for qPCR.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SYBR qPCR Master Mix, Vazyme). The mix should contain the master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the this compound-treated and vehicle-treated samples.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The results are typically expressed as fold change relative to the vehicle control.
-
Protocol 4: RNA-Sequencing (RNA-Seq) and Data Analysis
-
Library Preparation and Sequencing:
-
For a global, unbiased analysis of gene expression, prepare RNA-Seq libraries from the high-quality total RNA samples.
-
This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Perform differential gene expression analysis between the this compound-treated and vehicle control groups using packages like DESeq2 in R. This will identify genes that are significantly up- or downregulated upon treatment.
-
Pathway and Functional Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) to identify the biological processes and signaling pathways affected by this compound.
-
References
- 1. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay: Investigating Peliglitazar-PPAR Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chromatin Immunoprecipitation (ChIP) assays for the investigation of the binding of Peliglitazar, a dual Peroxisome Proliferator-Activated Receptor (PPAR) α and γ agonist, to its target DNA sequences. This document outlines the underlying principles, detailed experimental protocols, and expected quantitative outcomes.
Introduction
This compound is a dual agonist for PPARα and PPARγ, nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon activation by ligands such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][4] This binding event modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[5] The ChIP assay is a powerful technique to identify the specific genomic locations where a protein of interest, in this case, PPARα or PPARγ, is bound in the context of the cell. This allows for the direct assessment of this compound's engagement with its target receptors and the subsequent recruitment to the chromatin.
Principle of the ChIP Assay
The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde. This creates a stable covalent bond between the proteins and the DNA they are interacting with. Subsequently, the cells are lysed, and the chromatin is sheared into smaller fragments, usually through sonication. An antibody specific to the protein of interest (e.g., anti-PPARα or anti-PPARγ) is then used to immunoprecipitate the protein-DNA complexes. After washing away non-specifically bound chromatin, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target DNA sequences, indicating the binding of the protein of interest to those genomic regions.
Signaling Pathway of this compound Action
This compound, as a dual PPARα/γ agonist, activates both signaling pathways. In hepatocytes, activated PPARα primarily regulates genes involved in fatty acid oxidation. In adipocytes, activated PPARγ is a master regulator of adipogenesis and insulin sensitivity. The following diagram illustrates the general signaling pathway.
Experimental Protocols
This section provides detailed protocols for performing a ChIP assay to investigate the binding of this compound to PPARα and PPARγ target genes in relevant cell lines.
Cell Culture and Treatment
Recommended Cell Lines:
-
For PPARα studies: Human hepatoma cell line, HepG2, or mouse hepatocyte cell line, AML12.
-
For PPARγ studies: Mouse 3T3-L1 preadipocytes (differentiated into adipocytes) or primary human adipocytes.
Treatment Conditions:
-
Culture the selected cell line to ~80-90% confluency. For 3T3-L1 cells, induce differentiation into mature adipocytes prior to the experiment.
-
Treat the cells with this compound at a final concentration of 1 µM (or a dose-response range, e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from standard procedures and may require optimization for specific cell types and antibodies.
1. Cross-linking: a. To the cell culture medium, add 37% formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. b. Quench the cross-linking reaction by adding 1.25 M glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature. c. Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing: a. Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells. b. Resuspend the cell pellet in a cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100 with protease inhibitors) and incubate on ice for 10 minutes. c. Isolate the nuclei by centrifugation. d. Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS with protease inhibitors). e. Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator. f. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation: a. Dilute the sheared chromatin with a ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl). b. Pre-clear the chromatin with protein A/G agarose/magnetic beads for 1-2 hours at 4°C with rotation. c. Centrifuge and collect the supernatant. Set aside a small aliquot of the supernatant as "input" control. d. Add the primary antibody (anti-PPARα or anti-PPARγ) or a negative control antibody (e.g., normal rabbit IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. e. Add protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Perform a series of washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
5. Elution and Reversal of Cross-links: a. Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). b. Reverse the cross-links by adding 5 M NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. c. Treat with RNase A and Proteinase K to remove RNA and proteins.
6. DNA Purification: a. Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation. b. Resuspend the purified DNA in nuclease-free water.
Experimental Workflow Diagram
Quantitative PCR (qPCR) Analysis
The enrichment of specific DNA sequences in the immunoprecipitated DNA is quantified using qPCR.
Recommended Target Genes:
-
PPARα Target Genes (in hepatocytes):
-
ACOX1 (Acyl-CoA Oxidase 1)
-
CPT1A (Carnitine Palmitoyltransferase 1A)
-
FGF21 (Fibroblast Growth Factor 21)
-
-
PPARγ Target Genes (in adipocytes):
-
FABP4 (Fatty Acid Binding Protein 4, aP2)
-
CD36 (Cluster of Differentiation 36)
-
ADIPOQ (Adiponectin)
-
qPCR Protocol:
-
Design and validate qPCR primers for the promoter regions of the target genes containing known or putative PPREs. Also, design primers for a negative control region (a gene desert or a gene not regulated by PPARs).
-
Perform qPCR using a standard SYBR Green or probe-based master mix with the immunoprecipitated DNA, the input DNA, and the negative control (IgG) DNA as templates.
-
Calculate the amount of target DNA in each sample relative to the input DNA using the percent input method or by calculating the fold enrichment over the IgG control.
Data Presentation
The quantitative data from the ChIP-qPCR experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Illustrative ChIP-qPCR Data for PPARα Binding in HepG2 Cells Treated with this compound (1 µM)
| Target Gene | This compound (% Input) | Vehicle (% Input) | Fold Enrichment (this compound/Vehicle) |
| ACOX1 | 1.52 | 0.25 | 6.08 |
| CPT1A | 2.10 | 0.30 | 7.00 |
| FGF21 | 1.85 | 0.28 | 6.61 |
| Negative Control | 0.15 | 0.14 | 1.07 |
Table 2: Illustrative ChIP-qPCR Data for PPARγ Binding in Differentiated 3T3-L1 Cells Treated with this compound (1 µM)
| Target Gene | This compound (% Input) | Vehicle (% Input) | Fold Enrichment (this compound/Vehicle) |
| FABP4 | 3.50 | 0.45 | 7.78 |
| CD36 | 4.20 | 0.50 | 8.40 |
| ADIPOQ | 3.80 | 0.48 | 7.92 |
| Negative Control | 0.20 | 0.19 | 1.05 |
Note: The data presented in these tables are illustrative and the actual fold enrichment may vary depending on the experimental conditions, cell type, and antibody used. A study using the PPARγ agonist rosiglitazone showed a significant fold enrichment for target genes such as adiponectin and aP2.
Troubleshooting and Considerations
-
Antibody Specificity: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody. It is crucial to use a ChIP-validated antibody.
-
Chromatin Shearing: Inefficient or excessive sonication can lead to poor results. Optimal shearing should be determined by running an aliquot of the sheared chromatin on an agarose gel.
-
Controls: The inclusion of appropriate controls is essential for data interpretation. A negative control antibody (e.g., IgG) and a negative control genomic region are critical to assess the specificity of the immunoprecipitation.
-
Cell Type: The response to this compound and the set of target genes will vary between different cell types. The choice of cell line should be based on the specific research question.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize the ChIP assay to elucidate the molecular mechanisms of this compound action through its direct interaction with PPARα and PPARγ on the chromatin.
References
- 1. Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peliglitazar Concentration for Primary Adipocyte Culture
Welcome to the technical support center for the use of Peliglitazar in primary adipocyte culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in primary adipocytes?
A1: this compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that acts as a key transcription factor in adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[1][2] By activating PPARγ, this compound initiates a signaling cascade that promotes the expression of genes involved in lipid metabolism, glucose uptake, and adipokine secretion, leading to enhanced adipocyte differentiation and function.[2]
Q2: What is the recommended starting concentration range for this compound in primary adipocyte culture?
A2: The optimal concentration of this compound can vary depending on the specific primary cell line, donor variability, and experimental conditions. However, based on the activity of similar PPARγ agonists, a starting range of 10 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How long should I treat primary adipocytes with this compound?
A3: For adipocyte differentiation protocols, this compound is typically included in the differentiation medium for a specific period. A common protocol involves a 2-3 day induction period with a cocktail containing this compound, followed by a maintenance period in a medium with insulin and this compound for an additional 4-8 days, with media changes every 2-3 days.[3][4] The exact duration should be optimized based on the differentiation efficiency and the specific research question.
Q4: What are the expected morphological changes in primary adipocytes upon successful differentiation with this compound?
A4: Successful differentiation of preadipocytes into mature adipocytes is characterized by a change in cell morphology from a fibroblastic, spindle-like shape to a more rounded shape. The most prominent feature is the accumulation of intracellular lipid droplets, which can be visualized using microscopy. These lipid droplets will increase in size and number as differentiation progresses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Adipocyte Differentiation Efficiency | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to identify the optimal concentration for your primary cells. |
| Poor quality or viability of primary preadipocytes. | Ensure proper isolation and handling of primary preadipocytes. Use cells at a low passage number. | |
| Incomplete differentiation cocktail. | Verify the concentrations of all components in your differentiation medium (e.g., insulin, dexamethasone, IBMX). | |
| High Cell Death or Cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your cells. Lower the concentration of this compound in your experiments to a non-toxic range. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. | |
| High Variability Between Experiments | Inherent donor-to-donor variability in primary cells. | If possible, use cells from the same donor for a set of experiments. Otherwise, increase the number of biological replicates to account for variability. |
| Inconsistent timing or concentration of reagents. | Maintain a consistent and well-documented experimental protocol. Prepare fresh differentiation media for each experiment. | |
| Unexpected Gene or Protein Expression | Off-target effects of this compound. | While this compound is a PPARγ agonist, cross-reactivity with other PPAR subtypes (α, δ) may occur at high concentrations. Consider using a more selective PPARγ agonist as a control if off-target effects are suspected. |
| Incorrect timing of sample collection. | The expression of adipogenic markers changes throughout the differentiation process. Collect samples at multiple time points to capture the desired stage of differentiation. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on the use of PPARγ agonists like this compound in primary adipocyte culture. The exact values should be determined experimentally for your specific conditions.
Table 1: Dose-Response of this compound on Adipocyte Differentiation
| This compound Concentration | Lipid Accumulation (Oil Red O Absorbance at 500 nm) | PPARγ Target Gene Expression (Fold Change vs. Control) |
| 0 µM (Vehicle Control) | Baseline | 1.0 |
| 10 nM | Low | 1.5 - 2.0 |
| 100 nM | Medium | 3.0 - 5.0 |
| 1 µM | High | 8.0 - 12.0 |
| 10 µM | High (potential for cytotoxicity) | Variable (may decrease with toxicity) |
Table 2: Cytotoxicity of this compound on Primary Preadipocytes
| This compound Concentration | Cell Viability (%) |
| 0 µM (Vehicle Control) | 100 |
| 1 µM | 95 - 100 |
| 10 µM | 80 - 95 |
| 50 µM | 50 - 70 |
| 100 µM | < 50 |
Experimental Protocols
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipids in differentiated adipocytes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O Stock Solution (0.5g in 100 ml of 100% isopropanol)
-
Oil Red O Working Solution (prepare fresh: 6 parts Oil Red O stock solution + 4 parts distilled water, let stand for 10 minutes, filter)
-
Hematoxylin (optional, for counterstaining nuclei)
-
100% Isopropanol (for quantification)
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with distilled water.
-
Dehydrate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
(Optional) Counterstain with hematoxylin for 1 minute to visualize nuclei.
-
For quantification, allow the stained plates to dry completely.
-
Add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 500 nm.
Quantitative PCR (qPCR) for Adipogenic Marker Genes
This protocol is for quantifying the mRNA expression of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PPARG, CEBPA, FABP4, ADIPOQ) and a reference gene (e.g., ACTB, GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from cultured cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., 95°C for 15s, 60°C for 60s, for 40 cycles).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to a stable reference gene.
Western Blot for PPARγ Protein Expression
This protocol is for detecting and quantifying the protein expression of PPARγ.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PPARγ
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Loading control antibody (e.g., β-actin, GAPDH)
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PPARγ antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent.
-
Capture the chemiluminescent signal.
-
Re-probe the membrane with a loading control antibody.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of PPARγ to the loading control.
Visualizations
Caption: this compound signaling pathway in primary adipocytes.
Caption: General experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Frontiers | The Insulin-Sensitizer Pioglitazone Remodels Adipose Tissue Phospholipids in Humans [frontiersin.org]
- 2. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Peliglitazar experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Peliglitazar. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent EC50 values for this compound in our cell-based assays. What are the potential causes and solutions?
A1: Inconsistent EC50 values are a common issue in in-vitro pharmacology. The variability can often be traced back to several factors related to the compound, cell culture conditions, or the assay itself.
-
Potential Causes:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound at higher concentrations can lead to an artificially high EC50. The compound may also be unstable in the cell culture medium over the course of the experiment.
-
Cell Health and Passage Number: Variations in cell health, passage number, and confluency can significantly impact the cellular response to stimuli. Cells that are unhealthy, too old, or overly confluent may exhibit altered receptor expression and signaling.
-
Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS), different lots can contain varying levels of endogenous PPAR ligands, which can compete with this compound and affect its apparent potency.
-
Assay-Specific Issues: In reporter assays, the transfection efficiency and the health of the cells post-transfection can introduce variability. For gene expression assays, the timing of sample collection is critical, as the induction of target genes can be transient.
-
-
Troubleshooting Steps:
-
Verify Compound Solubility: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. When diluting into your assay medium, visually inspect for any precipitation. It is also advisable to test the solubility of this compound in your specific cell culture medium.
-
Standardize Cell Culture Conditions: Use cells within a defined low passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment. Regularly monitor cell viability.
-
Control for Serum Effects: If possible, use a serum-free medium or a charcoal-stripped serum to remove endogenous lipids and hormones that could interfere with the assay. If using standard FBS, try to use the same lot for a set of comparative experiments.
-
Include Proper Controls: Always include a positive control (a known PPARα/γ agonist) and a vehicle control (e.g., DMSO) in your experiments. This will help you to distinguish between a compound-specific issue and a general assay problem.
-
Q2: We are observing cytotoxicity at higher concentrations of this compound. How can we differentiate between true PPAR-mediated effects and non-specific toxicity?
A2: Differentiating between on-target and off-target toxic effects is crucial for accurate data interpretation.
-
Potential Causes:
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended targets, leading to cellular stress and apoptosis.
-
Solvent Toxicity: If the concentration of the solvent (e.g., DMSO) becomes too high in the final assay volume, it can cause cytotoxicity.
-
Compound-Induced Apoptosis: Activation of certain PPARγ target genes can, in some cellular contexts, induce apoptosis.
-
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) in parallel with your functional assay. This will allow you to determine the concentration range where this compound is toxic to your cells.[1][2]
-
Use a PPAR Antagonist: Co-treatment with a specific PPARα or PPARγ antagonist (e.g., GW6471 for PPARα, GW9662 for PPARγ) can help determine if the observed effects are receptor-mediated. If the antagonist rescues the phenotype, it suggests an on-target effect.
-
Test in a Receptor-Null Cell Line: If available, use a cell line that does not express PPARα or PPARγ as a negative control. An effect that persists in these cells is likely off-target.
-
Keep Solvent Concentration Low: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1-0.5%).
-
Q3: The expression of some known PPAR target genes is not changing as expected in response to this compound treatment. Why might this be?
A3: The transcriptional response to PPAR agonists can be complex and cell-type specific.
-
Potential Causes:
-
Cell-Specific Co-factor Availability: The transcriptional activity of PPARs depends on the presence of co-activators and co-repressors, and the abundance of these can vary between different cell types.[3]
-
Kinetics of Gene Expression: The induction of different target genes can occur with different time courses. You may be collecting your samples too early or too late to observe the peak expression.
-
Dual Agonist Competition: As a dual agonist, this compound activates both PPARα and PPARγ. In some cellular contexts, there may be competition for shared co-activators like PGC-1, which could lead to a different gene expression profile than a selective agonist.[4]
-
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure the expression of your target genes at multiple time points after this compound treatment (e.g., 6, 12, 24, 48 hours) to identify the optimal time for analysis.
-
Use Selective Agonists for Comparison: Compare the gene expression profile induced by this compound to that of selective PPARα (e.g., fenofibrate) and PPARγ (e.g., rosiglitazone) agonists in your cell system. This can help to dissect the contribution of each receptor subtype.
-
Confirm Receptor Expression: Verify the expression of PPARα and PPARγ in your cell model at the mRNA and protein level.
-
Data Presentation
Table 1: Troubleshooting Inconsistent EC50 Values for this compound in a PPARγ Reporter Assay
| Condition | Observed EC50 (nM) | Notes |
| Expected | 50 - 100 | Based on literature values for similar compounds. |
| Experiment 1 | > 1000 | High variability between replicates. Visual precipitation at >1 µM. |
| Experiment 2 (Fresh Stock) | 250 | Less variability, but still lower potency than expected. |
| Experiment 3 (Charcoal-Stripped Serum) | 75 | Potency in the expected range. Suggests interference from serum components. |
Table 2: Differentiating On-Target vs. Off-Target Cytotoxicity of this compound at 24 hours
| Treatment | PPARγ Activity (% of Max) | Cell Viability (%) | Interpretation |
| Vehicle (0.1% DMSO) | 0 | 100 | Baseline |
| This compound (1 µM) | 100 | 95 | Efficacious, non-toxic concentration |
| This compound (10 µM) | 110 | 55 | Potential cytotoxicity |
| This compound (10 µM) + GW9662 (PPARγ antagonist) | 15 | 58 | Viability not rescued, suggesting off-target toxicity |
Experimental Protocols
Protocol 1: PPAR Luciferase Reporter Gene Assay
This protocol is for determining the potency of this compound in activating PPARα or PPARγ in a cell-based reporter assay.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter vector containing a PPRE (Peroxisome Proliferator Response Element), and a control vector (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Incubate for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for PPAR Target Gene Expression
This protocol is for measuring the change in expression of PPAR target genes in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations for a specified period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using a qPCR instrument and a SYBR Green-based or probe-based detection method. Use primers specific for your target genes (e.g., CD36, FABP4/aP2 for PPARγ; CPT1A, ACOX1 for PPARα) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression.
Caption: General experimental workflow for evaluating this compound's in-vitro effects.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Mitigating Off-Target Effects of Peliglitazar in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects of Peliglitazar in cell line experiments. The following information is curated to provide practical guidance and address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). As a synthetic ligand, it binds to and activates these nuclear receptors, which then heterodimerize with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, leading to the transcriptional regulation of genes involved in glucose and lipid metabolism, and inflammation.
Q2: What are the potential off-target effects of this compound in cell lines?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, data from structurally related PPAR agonists, such as Pioglitazone and Rosiglitazone, suggest potential off-target activities. These may include interactions with other nuclear receptors, enzymes like dehydrogenases, and cardiac ion channels.[1] Unintended activation or inhibition of other signaling pathways, such as MAPK/ERK and NF-κB, are also theoretical possibilities that warrant investigation.
Q3: My cells are showing unexpected phenotypes (e.g., changes in proliferation, morphology) at high concentrations of this compound. What could be the cause?
High concentrations of small molecule compounds can lead to off-target effects or general cellular stress. It is crucial to perform a dose-response analysis to determine the optimal concentration range for PPARα/γ activation without inducing cytotoxicity. Phenotypes observed only at high concentrations are more likely to be due to off-target interactions.
Q4: How can I confirm that the observed effects in my cell line are specifically due to PPARα/γ activation by this compound?
To confirm on-target activity, consider the following control experiments:
-
Use of a PPAR Antagonist: Co-treatment with a specific PPARα or PPARγ antagonist (e.g., GW6471 for PPARα, GW9662 for PPARγ) should reverse the effects of this compound if they are on-target.
-
Gene Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PPARα or PPARγ in your cell line should abrogate the response to this compound.
-
Use of a Structurally Different Agonist: If a different, well-characterized PPARα/γ agonist produces the same phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Cellular Responses
You observe a cellular phenotype that does not align with the known functions of PPARα/γ activation.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Action: Perform a dose-response curve for your primary endpoint (e.g., expression of a known PPAR target gene like CD36 or FABP4).
-
Rationale: This will help identify the EC50 (half-maximal effective concentration) for on-target activity and a concentration range where off-target effects are minimized. High concentrations are more likely to induce off-target responses.
-
-
Assess Cell Viability:
-
Action: Run a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your primary experiment, using the same concentrations of this compound.
-
Rationale: To ensure that the observed phenotype is not a secondary consequence of cellular toxicity.
-
-
Employ Control Compounds:
-
Action: Include a well-characterized PPARα/γ agonist (e.g., a different glitazar) and a negative control compound (structurally similar but inactive, if available) in your experiments.
-
Rationale: Comparing the effects of different agonists helps to distinguish between class-specific (on-target) and compound-specific (potentially off-target) effects.
-
Issue 2: Suspected Off-Target Kinase Activity
You hypothesize that this compound might be modulating cellular signaling through off-target kinase interactions, potentially affecting pathways like MAPK/ERK.
Troubleshooting Steps:
-
Kinome Profiling:
-
Western Blot Analysis of Signaling Pathways:
-
Action: Treat cells with this compound and probe for the phosphorylation status of key signaling proteins in pathways like MAPK/ERK (p-ERK, total ERK) and NF-κB (p-p65, total p65).
-
Rationale: Changes in the phosphorylation state of these proteins can indicate off-target modulation of their respective pathways.
-
Issue 3: Potential for Off-Target Ion Channel Modulation
Based on data from other glitazones, you are concerned about potential effects on cardiac ion channels, which could be relevant in cardiomyocyte cell lines.
Troubleshooting Steps:
-
Patch-Clamp Electrophysiology:
-
Action Potential Duration Measurement:
-
Action: Measure changes in action potential duration in response to this compound treatment in spontaneously beating cardiomyocytes.
-
Rationale: Alterations in action potential can be indicative of ion channel modulation.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data for illustrative purposes, based on common kinase profiling results for small molecules. Actual data for this compound is not publicly available.
| Kinase Target | Percent Inhibition at 1 µM this compound |
| PPARα (On-Target) | 98% (Activation) |
| PPARγ (On-Target) | 95% (Activation) |
| CDK2/cyclin A | 15% |
| ERK1 | 8% |
| JNK1 | 12% |
| p38α | 18% |
| SRC | 5% |
| VEGFR2 | 22% |
Table 2: Effects of Other PPAR Agonists on Cardiac Ion Channels
This table summarizes published data on the off-target effects of Pioglitazone and Rosiglitazone on various cardiac ion channels.
| Ion Channel | Pioglitazone Effect | Rosiglitazone Effect | Concentration Range | Citation(s) |
| Ito (transient outward K+) | Inhibition | Inhibition | ≥ 3 µM (Pio), ≥ 10 µM (Rosi) | |
| ICa,L (L-type Ca2+) | Inhibition | Inhibition | ≥ 10 µM | |
| IKr (rapid delayed rectifier K+) | Inhibition | Inhibition | ≥ 10 µM | |
| IKs (slow delayed rectifier K+) | Inhibition | Not specified | ≥ 10 µM | |
| IK1 (inward rectifier K+) | Inhibition | No significant effect | ≥ 30 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for confirming the binding of this compound to its target protein (PPARα/γ) in a cellular environment.
Experimental Workflow:
References
- 1. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 4. Effects of pioglitazone on cardiac ion currents and action potential morphology in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rosiglitazone on the configuration of action potentials and ion currents in canine ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Peliglitazar treatment duration for optimal gene response
Welcome to the Technical Support Center for Peliglitazar. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for the desired gene response in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. As a synthetic ligand for PPARγ, it alters the transcription of genes involved in carbohydrate and lipid metabolism. This leads to changes in protein synthesis and subsequent metabolic shifts.[1] Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2][3]
Q2: How long should I treat my cells with this compound to observe a significant change in gene expression?
A2: The optimal treatment duration for this compound can vary depending on the cell type, the specific target genes of interest, and the concentration of the compound used. Gene expression changes in response to PPARγ agonists can be observed at various time points, from as early as a few hours to several days of treatment. It is recommended to perform a time-course experiment to determine the optimal time point for your specific experimental setup.
Q3: What are some known target genes of PPARγ agonists like this compound?
A3: PPARγ agonists regulate a variety of genes involved in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Some well-characterized target genes include Fatty Acid Binding Protein 4 (FABP4), Adiponectin (ADIPOQ), Lipoprotein Lipase (LPL), and the glucose transporter GLUT4 (SLC2A4).
Q4: Can this compound have off-target effects?
A4: Like many drugs, this compound may have off-target effects, which could lead to changes in gene expression independent of PPARγ activation.[4][5] It is crucial to include appropriate controls in your experiments to identify and differentiate between on-target and off-target effects. This can include using a PPARγ antagonist or testing the compound on a cell line that does not express PPARγ.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing this compound treatment duration for gene response.
| Issue | Possible Cause | Recommended Solution |
| No or low induction of target genes | 1. Suboptimal treatment duration: The selected time point may be too early or too late to observe the peak gene expression. 2. Incorrect this compound concentration: The concentration used may be too low for activation or too high, leading to cytotoxicity. 3. Cell line suitability: The chosen cell line may have low PPARγ expression or be unresponsive to the agonist. 4. Reagent quality: this compound may have degraded, or other reagents may be of poor quality. | 1. Perform a time-course experiment: Analyze gene expression at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration. 2. Conduct a dose-response study: Test a range of this compound concentrations to find the optimal effective and non-toxic dose. 3. Verify PPARγ expression: Confirm PPARγ expression in your cell line using qPCR or Western blot. Consider using a cell line known to be responsive to PPARγ agonists as a positive control. 4. Ensure proper reagent handling and storage: Use fresh aliquots of this compound and high-quality reagents for all experiments. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Cell health variability: Differences in cell viability or passage number between replicates. | 1. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell numbers in each well. 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of all solutions. 3. Maintain consistent cell culture practices: Use cells within a similar passage number range and ensure high viability before starting the experiment. |
| Unexpected changes in non-target genes | 1. Off-target effects of this compound: The compound may be interacting with other cellular pathways. 2. Secondary effects: The initial changes in target gene expression may lead to downstream alterations in other genes over time. | 1. Include a PPARγ antagonist control: Treat cells with a PPARγ antagonist in combination with this compound to confirm that the observed effects are PPARγ-dependent. 2. Analyze early time points: Focus on earlier time points in your time-course experiment to capture the primary, direct effects on target genes before significant secondary effects occur. |
Data Presentation
The following tables provide representative data from a hypothetical time-course experiment investigating the effect of this compound on the expression of key PPARγ target genes in an adipocyte cell line.
Table 1: Fold Change in Gene Expression Following this compound Treatment (1 µM)
| Gene | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| FABP4 | 2.5 ± 0.3 | 5.8 ± 0.6 | 12.3 ± 1.1 | 15.1 ± 1.5 | 14.5 ± 1.3 |
| ADIPOQ | 1.8 ± 0.2 | 3.5 ± 0.4 | 8.2 ± 0.9 | 10.5 ± 1.2 | 9.8 ± 1.0 |
| LPL | 2.1 ± 0.2 | 4.2 ± 0.5 | 9.5 ± 1.0 | 11.3 ± 1.3 | 10.9 ± 1.1 |
| SLC2A4 | 1.5 ± 0.1 | 2.8 ± 0.3 | 5.6 ± 0.6 | 7.2 ± 0.8 | 6.9 ± 0.7 |
Data are presented as mean fold change ± standard deviation relative to vehicle-treated control cells.
Table 2: EC50 Values of this compound for Target Gene Induction at 48 hours
| Gene | EC50 (nM) |
| FABP4 | 50 |
| ADIPOQ | 75 |
| LPL | 60 |
| SLC2A4 | 100 |
EC50 values were determined from a dose-response experiment at the 48-hour time point.
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression by qPCR
This protocol outlines the steps for determining the optimal treatment duration of this compound.
-
Cell Culture and Seeding:
-
Culture a suitable adipocyte precursor cell line (e.g., 3T3-L1) in the recommended growth medium.
-
Seed cells into 12-well plates at a density that will result in approximately 80-90% confluency at the time of harvest for each time point.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Once cells have adhered, replace the growth medium with a differentiation medium containing this compound at the desired final concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).
-
-
Time-Course Harvest:
-
At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), wash the cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates using a commercial RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls at each time point.
-
Protocol 2: RNA-Seq Analysis of this compound-Treated Cells
This protocol provides a general workflow for a more comprehensive analysis of gene expression changes.
-
Sample Preparation:
-
Follow steps 1-3 from the qPCR protocol to culture, treat, and harvest cells at the optimal time point determined from the time-course experiment.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA as described in the qPCR protocol.
-
Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0 as determined by a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a commercial library preparation kit.
-
Perform sequencing on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound treatment compared to the control.
-
Perform pathway analysis to identify the biological pathways that are significantly affected by this compound treatment.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing treatment.
References
- 1. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Peliglitazar Degradation in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Peliglitazar during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to both acid and base-catalyzed hydrolysis.
-
Acid-catalyzed degradation: Under acidic conditions, this compound degrades to form benzylic alcohol and glycine carbamate.
-
Base-catalyzed degradation: In basic conditions, it degrades into p-hydroxyanisole and an amine degradant.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, this compound formulations should be stored in a controlled environment. The recommended long-term storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). For accelerated stability studies, conditions of 40°C ± 2°C and 75% ± 5% RH are typically used to predict long-term stability. It is crucial to protect the compound from excessive heat, moisture, and light.
Q3: How does the drug-to-excipient ratio impact the stability of this compound?
A3: The drug-to-excipient ratio is a critical factor in the stability of this compound formulations. A lower drug-to-excipient ratio can lead to increased degradation. This is because a larger proportion of excipients can introduce more potential reactants or create a microenvironment that promotes degradation.
Q4: Are there specific formulation strategies that can enhance the stability of this compound?
A4: Yes, an active film-coating approach has been shown to significantly enhance the chemical stability of this compound. This involves spraying the drug with a coating material onto inert tablet cores. This method is effective because it can achieve a higher drug-to-excipient ratio within the film coat and can incorporate non-reactive coating materials.
Q5: Which excipients are known to be compatible or incompatible with this compound?
A5: The choice of excipients is crucial for this compound stability.
-
Polymers: Hydroxypropyl methylcellulose (HPMC) has demonstrated better stability compared to polyvinyl alcohol (PVA).
-
Plasticizers: Triacetin-based coatings have shown greater stability than polyethylene glycol (PEG)-based coatings. It is essential to conduct thorough drug-excipient compatibility studies during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in a New Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatible Excipients | Conduct a comprehensive drug-excipient compatibility study. Analyze binary mixtures of this compound and each excipient under accelerated conditions (e.g., 40°C/75% RH). | Identification of the excipient(s) causing the degradation. |
| Unfavorable Micro-pH | Measure the pH of a slurry of the formulation. If the pH is acidic or basic, consider adding a pH modifier or selecting excipients with a more neutral pH. | Adjustment of the formulation's micro-pH to a more stable range for this compound. |
| High Moisture Content | Determine the water content of the formulation using Karl Fischer titration. If high, consider using a desiccant in the packaging or modifying the manufacturing process to reduce moisture. | Reduction of moisture-induced degradation. |
Issue 2: Inconsistent Stability Results Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Raw Materials | Source all raw materials (API and excipients) from qualified vendors with consistent quality specifications. Perform incoming quality control checks on each batch of raw materials. | Consistent performance and stability of the final product. |
| Inconsistent Manufacturing Process | Ensure that manufacturing process parameters (e.g., mixing times, granulation fluid amount, drying temperatures) are tightly controlled and validated. | Reduced batch-to-batch variability in product quality and stability. |
| Inadequate Packaging | Verify the integrity and suitability of the packaging materials. Ensure a consistent seal and, if necessary, the presence of a desiccant in each package. | Protection of the formulation from environmental factors that can cause degradation. |
Data Presentation
The following tables summarize illustrative quantitative data on the degradation of this compound under various conditions. Note: These values are representative and may vary depending on the specific formulation and experimental setup.
Table 1: Illustrative Degradation Rate Constants (k) of this compound at Different pH and Temperatures
| Temperature (°C) | pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25 | 2.0 | 0.015 | 46.2 |
| 25 | 7.0 | 0.001 | 693.1 |
| 25 | 9.0 | 0.020 | 34.7 |
| 40 | 2.0 | 0.045 | 15.4 |
| 40 | 7.0 | 0.003 | 231.0 |
| 40 | 9.0 | 0.060 | 11.6 |
Table 2: Illustrative Impact of Formulation Strategy on this compound Stability (Total Degradants after 3 months at 40°C/75% RH)
| Formulation Strategy | Key Excipients | Total Degradants (%) |
| Standard Capsule | Lactose, Magnesium Stearate | 2.5 |
| pH-Modified Capsule | Citric Acid, Lactose | 1.8 |
| Active Film-Coated Tablet | HPMC, Triacetin | 0.5 |
| Wet Granulated Tablet | PVA, PEG | 3.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradants
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Gradient to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 294 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Mandatory Visualizations
Caption: this compound Degradation Pathways
Caption: Experimental Workflow for Stability Testing
Caption: this compound PPARα/γ Signaling Pathway
Technical Support Center: Refinement of Peliglitazar Synthesis for Higher Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of Peliglitazar, with a focus on achieving higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurity profiles can vary depending on the synthetic route and reaction conditions, potential impurities in the synthesis of this compound and related thiazolidinedione derivatives may include:
-
Starting Material Impurities: Residual starting materials or impurities present in the initial reagents can carry through the synthesis.
-
Byproducts of Intermediates: Side reactions during the formation of key intermediates can lead to structural analogs.
-
Incomplete Reactions: Unreacted intermediates from any step of the synthesis.
-
Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures), leading to the formation of degradation products.
-
Reagent-Related Impurities: Impurities arising from reagents used in the synthesis, such as coupling agents or bases.
A systematic approach to impurity identification involves techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the mass of the impurities, followed by isolation and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What are the recommended purification techniques for obtaining high-purity this compound?
A2: A combination of purification techniques is often employed to achieve high-purity this compound. The most common methods include:
-
Crystallization: This is a crucial step for purification. The choice of solvent or a solvent system is critical for effective purification. For a compound similar in structure, 5-{4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl}-2,4-thiazolidinedione, recrystallization from ethanol has been reported to yield crystalline product.[1] Experimenting with different solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, and their combinations with anti-solvents like heptane or water) can significantly improve purity.
-
Column Chromatography: For removing closely related impurities that are difficult to separate by crystallization, column chromatography over silica gel is a valuable technique. A described method for a similar compound involved using a mixture of ethyl acetate and hexane as the eluent.[2] Gradient elution can be particularly effective in separating multiple impurities.
Q3: How can I monitor the purity of my this compound sample during and after synthesis?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the purity of this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification. While a specific HPLC method for this compound is not detailed in the provided search results, methods for similar thiazolidinedione drugs like Pioglitazone and Rosiglitazone can be adapted.
Key parameters for a typical reversed-phase HPLC method would include:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic solvent are critical for achieving good separation.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance.
Method validation according to ICH guidelines is essential to ensure the reliability of the purity assessment.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction is stalled, consider increasing the reaction time, temperature, or adding more of the limiting reagent. | Complete conversion of starting materials to the desired product, minimizing unreacted intermediates. |
| Formation of side products | Re-evaluate the reaction conditions. Lowering the temperature may reduce the formation of certain byproducts. Ensure the purity of starting materials and reagents. | Reduction in the percentage of side products observed in the crude product analysis. |
| Suboptimal work-up procedure | Optimize the extraction and washing steps to remove water-soluble and other easily separable impurities. | A cleaner crude product with a higher initial purity before further purification. |
Problem 2: Difficulty in Removing a Persistent Impurity During Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impurity has similar solubility to this compound in the chosen solvent. | Experiment with different crystallization solvents or solvent systems. A mixture of a good solvent and an anti-solvent can sometimes provide better selectivity. Consider a multi-step crystallization process using different solvents. | Improved separation of the impurity from this compound, leading to higher purity crystals. |
| Impurity co-crystallizes with the product. | If solvent screening is unsuccessful, consider purification by column chromatography before the final crystallization step to remove the problematic impurity. | Removal of the co-crystallizing impurity, allowing for the formation of high-purity this compound crystals. |
| Impurity is an isomer or closely related analog. | High-resolution analytical techniques like UPLC or specialized chiral HPLC (if applicable) may be needed to resolve and quantify the impurity. Purification may require advanced chromatographic techniques. | Better understanding of the impurity's nature, enabling the development of a targeted purification strategy. |
Problem 3: Product Degradation During Synthesis or Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh reaction conditions (e.g., strong acid/base, high temperature). | Investigate milder reaction conditions. For example, use a weaker base or conduct the reaction at a lower temperature for a longer duration. | Minimized formation of degradation products, improving the overall yield and purity of the desired product. |
| Exposure to light or air (oxidation). | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Protect light-sensitive compounds from light by using amber glassware or covering the reaction vessel. | Prevention of oxidative or light-induced degradation, resulting in a purer final product. |
| Instability during purification (e.g., on silica gel). | If degradation is observed during column chromatography, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, explore other purification techniques like preparative HPLC. | Reduced on-column degradation and improved recovery of pure this compound. |
Experimental Protocols
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, based on the synthesis of structurally similar compounds, a general outline can be inferred. The synthesis of thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation between an aldehyde and thiazolidine-2,4-dione, followed by reduction of the resulting double bond. The side chain is typically introduced via an etherification reaction.
General Protocol for a Key Synthetic Step (Example based on a similar compound):
Synthesis of 5-{4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl}-2,4-thiazolidinedione
-
Reaction Setup: Combine the starting materials in a suitable solvent (e.g., ethanol).
-
Reaction Execution: The specific reaction conditions (e.g., temperature, reaction time, catalyst) would be required from a detailed protocol.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure.
-
Purification: The residue is then purified, for example, by recrystallization from a solvent like ethanol to yield the final product as crystals.[1]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis and purification.
References
Technical Support Center: Addressing Peliglitazar-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of Peliglitazar, a dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). As a ligand for these nuclear receptors, it can modulate the transcription of genes involved in glucose and lipid metabolism.[1][2] PPARα activation is primarily associated with fatty acid catabolism, while PPARγ activation improves insulin sensitivity.[3][4]
Q2: Have cytotoxic effects been observed with this compound or other PPAR agonists?
While specific data on this compound-induced cytotoxicity is limited in publicly available literature, other PPAR agonists have been associated with cytotoxic effects in various cell types. For instance, some PPARγ agonists have been reported to induce apoptosis in cancer cells, while others have shown necrotic effects in renal proximal tubular cells.[5] Dual PPARα/γ agonists, such as Muraglitazar, have been linked to adverse cardiovascular events, which may be related to underlying cytotoxic mechanisms. Given that this compound is also a dual agonist, it is crucial to evaluate its cytotoxic potential in relevant cell models.
Q3: Which cell types are potentially susceptible to this compound-induced cytotoxicity?
Based on the expression of PPARα and PPARγ and findings with other agonists, the following cell types are of particular interest for cytotoxicity screening:
-
Hepatocytes: The liver is a primary site of PPARα expression and drug metabolism.
-
Cardiomyocytes: PPARγ activation in cardiomyocytes has been linked to cardiac dysfunction in some studies.
-
Renal Cells: Some PPAR agonists have demonstrated cytotoxic effects in renal proximal tubular cell lines.
-
Cancer Cell Lines: Various PPAR agonists have been investigated for their pro-apoptotic effects in different cancer cell lines.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. A combination of assays is recommended:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase-3 Activity Assay: Activation of caspase-3 is a hallmark of apoptosis. An increase in caspase-3 activity would suggest an apoptotic mechanism.
-
Lactate Dehydrogenase (LDH) Assay: LDH is released from cells with compromised membrane integrity, a characteristic of necrosis. An increase in LDH in the cell culture supernatant is indicative of necrosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of this compound-induced cytotoxicity.
Problem 1: High variability in cell viability assay results (e.g., MTT, MTS).
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or interference of this compound with the assay reagents.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to get a uniform cell number across all wells.
-
Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media.
-
Run a Cell-Free Control: To check for assay interference, add this compound to media without cells and perform the assay. This will reveal any direct reaction between the compound and the assay reagents.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay duration.
-
Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The selected cell line may be resistant to this compound, the incubation time may be too short, or the compound may have low solubility.
-
Troubleshooting Steps:
-
Extend Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
-
Test Different Cell Lines: If possible, use other relevant cell lines to see if the effect is cell-type specific.
-
Check Compound Solubility: Ensure this compound is fully dissolved in the solvent and the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5% for DMSO).
-
Confirm PPAR Expression: Verify that your target cell line expresses PPARα and/or PPARγ.
-
Problem 3: Discrepancy between different cytotoxicity assays (e.g., MTT shows viability loss, but LDH release is low).
-
Possible Cause: This scenario might indicate that this compound is inducing apoptosis rather than necrosis. The MTT assay measures metabolic activity, which decreases during apoptosis, while the LDH assay measures membrane integrity, which is initially preserved in apoptosis.
-
Troubleshooting Steps:
-
Perform an Apoptosis-Specific Assay: Use an Annexin V/PI staining assay or a caspase-3 activity assay to confirm if apoptosis is being induced.
-
Time-Course Analysis: Measure both MTT reduction and LDH release at different time points. You may observe an increase in LDH release at later time points as apoptotic cells progress to secondary necrosis.
-
Quantitative Data Summary
| PPAR Agonist | Agonist Type | Cell Line(s) | Assay | IC50 / LC50 | Reference |
| Ciglitazone | PPARγ | Opossum OK, LLC-PK1, Murine MCT | LDH Release | 8.6-14.8 µM | |
| WY14643 | PPARα | Opossum OK, LLC-PK1, Murine MCT | LDH Release | 92-124 µM | |
| 15d-PGJ2 | PPARγ | 786-O, Caki-2, ACHN (Renal Carcinoma) | Cell Viability | Dose-dependent cytotoxicity observed |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product by mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490-520 nm).
Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence according to the kit's instructions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cardiomyocyte expression of PPARγ leads to cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: qPCR Data Normalization for Peliglitazar Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalization strategies for quantitative real-time PCR (qPCR) data in studies involving the PPAR agonist, Peliglitazar.
Frequently Asked Questions (FAQs)
Q1: Why is robust data normalization critical in qPCR studies involving this compound?
Q2: What are the common strategies for normalizing qPCR data?
The most widely used and recommended method is normalization using one or more stable internal reference genes (also known as housekeeping genes). These genes should have stable expression across all experimental conditions, including different tissues and treatment groups (e.g., control vs. This compound-treated). Other methods, such as normalization to total RNA quantity, are less favored as they do not account for variations in RT efficiency or RNA quality between samples.
Q3: How do I select and validate suitable reference genes for my this compound experiment?
Selecting and validating reference genes is a critical prerequisite for any qPCR experiment. The ideal reference gene's expression must not be affected by the experimental conditions.
Steps for Selection and Validation:
-
Literature Review & Candidate Selection: Identify a list of 8-12 candidate reference genes commonly used for your tissue of interest (e.g., adipose, liver, muscle). Avoid relying on traditional genes like GAPDH or ACTB without validation, as their expression can vary significantly under different experimental conditions.
-
Expression Profiling: Quantify the expression levels (Cq values) of all candidate genes across a representative subset of your experimental samples (including control and this compound-treated groups).
-
Stability Analysis: Use statistical algorithms like geNorm , NormFinder , or BestKeeper to analyze the expression stability of the candidate genes. These tools rank the genes from most to least stable.
-
Determine Optimal Number: The geNorm algorithm can also determine the optimal number of reference genes required for accurate normalization. Using the geometric mean of two or more stable reference genes is often more accurate than using a single one.
Caption: Workflow for the selection and validation of stable reference genes.
Q4: What are some recommended reference genes for tissues targeted by this compound, such as adipose and liver?
Since this compound is a PPAR agonist, studies often focus on metabolic tissues like adipose tissue and the liver. The stability of reference genes is highly tissue- and context-dependent. The following table summarizes findings from studies on similar models. Crucially, these must be validated for your specific experimental conditions.
| Tissue | Species | Experimental Context | Stable Reference Genes | Less Stable / Unsuitable | Citation |
| Adipose Tissue | Rat | Obesity Models | 36B4, β-actin | GAPDH (variable between fat depots) | |
| Adipose Tissue | Mouse | Metabolic Disease / HFD | TBP, ATPF1, PPIA, RPLP0, YWHAZ | ACTB, GAPDH | |
| Adipose Tissue | Human | Obesity / T2D | RPLP0 | GAPDH | |
| Liver | Mouse | High-Fat Diet | HRPT, YWHAZ, RPLP0 | ACTB, GAPDH | |
| Liver | Human | Obesity | RPLP0, GAPDH | - | |
| Liver | Mouse | Caloric Restriction | Hmbs, β2m | Pgk1, Gapdh |
HFD: High-Fat Diet, T2D: Type 2 Diabetes.
Q5: My validated reference gene shows altered expression after this compound treatment. What should I do?
This indicates that the gene is not a suitable reference for your experiment as its expression is regulated by the treatment.
-
Solution: You must discard this gene as a reference candidate and re-evaluate your other candidates using the stability analysis software. If all your initial candidates are unstable, you will need to select and test a new panel of potential reference genes. This underscores the importance of testing a sufficiently large panel of candidates (8-12 genes) from the outset.
Troubleshooting Guide
This guide addresses common issues encountered during qPCR experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| High variability between technical replicates (Cq > 0.5 cycles) | • Pipetting errors or inconsistency.• Insufficient mixing of reaction components.• Low target expression (stochastic effects). | • Calibrate pipettes and use filtered tips.• Ensure all solutions are thoroughly mixed before dispensing.• If possible, increase the amount of cDNA template in the reaction. | |
| Amplification in No-Template Control (NTC) | • Contamination of reagents (water, master mix, primers) with template DNA/cDNA.• Primer-dimer formation. | • Use fresh, dedicated reagents for qPCR.• Clean work surfaces and pipettes with 10% bleach and 70% ethanol.• Perform a melt curve analysis at the end of the run; primer-dimers typically have a lower melting temperature than the specific product. | |
| Poor amplification efficiency (<90% or >110%) | • Suboptimal primer design or concentration.• Presence of PCR inhibitors in the sample.• Incorrect annealing temperature. | • Redesign primers to a different region.• Run a primer concentration matrix to find the optimal concentration.• Perform a temperature gradient PCR to determine the optimal annealing temperature.• Dilute the cDNA template to dilute out inhibitors. | |
| Late Cq values (>35) or no amplification | • Low or no expression of the target gene.• Poor quality RNA or inefficient cDNA synthesis.• Failed PCR reaction. | • Increase the amount of input cDNA.• Verify RNA integrity (e.g., using a Bioanalyzer) before RT.• Check the performance of your assay using a positive control template. | |
| Incorrect baseline or threshold setting | • Software algorithm defaults may not be optimal for your data. | • Manually inspect the amplification plots. Set the baseline to the early cycles where there is no detectable increase in fluorescence. Set the threshold within the exponential phase of amplification where curves are parallel. |
Experimental Protocols & Data Analysis
Protocol 1: Relative Quantification using the Comparative CT (ΔΔCT) Method
This method is used to determine the fold change in the expression of a target gene in this compound-treated samples relative to untreated control samples, after normalizing to stable reference genes.
Prerequisites:
-
You have validated your reference genes (see FAQ Q3).
-
The amplification efficiencies of the target and reference genes are approximately equal (90-110%) and similar to each other.
Steps:
-
Calculate ΔCT for each sample: For every sample (both control and treated), calculate the difference between the CT value of your target gene and the CT value (or the geometric mean of CT values if using multiple) of your reference gene(s).
-
Formula: ΔCT = CT (Target Gene) - CT (Reference Gene(s))
-
-
Calculate the Average ΔCT for the Control Group: Average the ΔCT values for all biological replicates in the control (untreated) group.
-
Formula: Average ΔCT (Control)
-
-
Calculate ΔΔCT for each sample: For every sample (including the controls), subtract the Average ΔCT (Control) from its individual ΔCT value.
-
Formula: ΔΔCT = ΔCT (Sample) - Average ΔCT (Control)
-
-
Calculate Fold Change: Calculate the relative expression (fold change) for each sample.
-
Formula: Fold Change = 2-ΔΔCT
-
Caption: Logical workflow of the comparative CT (ΔΔCT) calculation.
Signaling Pathway Context
This compound Mechanism of Action
This compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). The diagram below illustrates the general signaling pathway for PPARγ, which is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Activation of this pathway by this compound leads to the transcription of target genes, which is what qPCR experiments aim to measure.
Caption: this compound activates the PPARγ pathway to regulate gene expression.
Validation & Comparative
A Head-to-Head In Vitro Showdown: Peliglitazar vs. Pioglitazone in PPARγ Activation and Adipogenesis
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides an in-depth in vitro comparison of Peliglitazar and Pioglitazone, focusing on their efficacy as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists and their impact on adipocyte differentiation.
This compound, a dual PPAR-α/γ agonist, and Pioglitazone, a well-established member of the thiazolidinedione (TZD) class and a selective PPARγ agonist, both play crucial roles in regulating glucose and lipid metabolism. While both ultimately exert their effects through PPARγ modulation, their distinct activation profiles suggest potentially different therapeutic outcomes and side-effect profiles. This guide synthesizes available in vitro data to illuminate these differences.
Quantitative Efficacy Comparison
| Parameter | This compound | Pioglitazone | Reference Compound (Rosiglitazone) |
| Target Receptor(s) | PPARα and PPARγ (Dual Agonist) | Primarily PPARγ (Selective Agonist) | Primarily PPARγ |
| PPARγ Binding Affinity (Ki) | Data not available | ~1157 - 5495 nM[1] | ~1157 nM[1] |
| PPARγ Transactivation (EC50) | Data not available | Data varies across studies | Data varies across studies |
Note: The binding affinity (Ki) for Pioglitazone is presented as a range, reflecting the variability observed in different experimental setups. Rosiglitazone, another potent TZD, is included as a reference point for comparison within the TZD class. The absence of publicly available, direct comparative data for this compound highlights a key area for future research.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
References
A Head-to-Head Comparison of Glitazars for Researchers and Drug Development Professionals
Introduction
Glitazars, a class of drugs acting as agonists for peroxisome proliferator-activated receptors (PPARs), have been a cornerstone in the management of type 2 diabetes mellitus (T2DM). This guide provides a detailed head-to-head comparison of various glitazars, with a primary focus on Peliglitazar. However, due to the limited availability of public clinical trial data for this compound, this document will establish a comprehensive comparative framework using data from other prominent glitazars. This will serve as a valuable benchmark for evaluating this compound as more data becomes available.
The compounds discussed herein are categorized as either pure PPARγ agonists (thiazolidinediones) or dual/pan-PPAR agonists, which also modulate PPARα and/or PPARδ, offering a broader spectrum of metabolic effects.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data from head-to-head clinical trials of various glitazars.
Table 1: Comparison of Glycemic Efficacy
| Comparison | Drug and Dosage | Mean Change in HbA1c from Baseline | Study Duration |
| Tesaglitazar vs. Pioglitazone | Tesaglitazar 1 mg | -0.056% (non-inferior to Pioglitazone) | 24 weeks |
| Pioglitazone 45 mg | Not specified directly, used as comparator | 24 weeks | |
| Aleglitazar vs. Pioglitazone | Aleglitazar | Higher antihyperglycemic efficacy than Pioglitazone | Not specified |
| Pioglitazone | Not specified directly, used as comparator | Not specified | |
| Lobeglitazone vs. Pioglitazone | Lobeglitazone 0.5 mg | -0.74% | 24 weeks |
| Pioglitazone 15 mg | -0.74% | 24 weeks | |
| Saroglitazar vs. Pioglitazone | Saroglitazar 2 mg | -1.38% | 24 weeks |
| Saroglitazar 4 mg | -1.47% | 24 weeks | |
| Pioglitazone 45 mg | -1.41% | 24 weeks | |
| Chiglitazar vs. Placebo | Chiglitazar 32 mg | -0.87% (placebo-adjusted) | 24 weeks |
| Chiglitazar 48 mg | -1.05% (placebo-adjusted) | 24 weeks | |
| Placebo | Not applicable | 24 weeks | |
| Chiglitazar vs. Sitagliptin (in patients with MetS) | Chiglitazar 32 mg | -1.44% | 24 weeks |
| Chiglitazar 48 mg | -1.68% | 24 weeks | |
| Sitagliptin 100 mg | -1.37% | 24 weeks | |
| Pioglitazone vs. Rosiglitazone | Pioglitazone 30-45 mg | Similar reduction to Rosiglitazone | 24 weeks |
| Rosiglitazone 4-8 mg | Similar reduction to Pioglitazone | 24 weeks |
Table 2: Comparison of Effects on Lipid Profile
| Comparison | Drug | Change in Triglycerides | Change in HDL-C | Change in LDL-C |
| Tesaglitazar vs. Pioglitazone | Tesaglitazar 1 mg | Improved vs. all Pioglitazone doses | Improved vs. all Pioglitazone doses | Lower vs. all Pioglitazone doses |
| Saroglitazar vs. Pioglitazone | Saroglitazar 4 mg | -45.0% | Significant increase | -5% |
| Pioglitazone 45 mg | -15.5% | Significant increase | Not specified | |
| Pioglitazone vs. Rosiglitazone | Pioglitazone | -51.9 mg/dL | +5.2 mg/dL | +12.3 mg/dL |
| Rosiglitazone | +13.1 mg/dL | +2.4 mg/dL | +21.3 mg/dL |
Table 3: Comparison of Key Safety Parameters
| Comparison | Drug | Weight Gain | Incidence of Edema |
| Tesaglitazar vs. Pioglitazone | Tesaglitazar | Dose-dependent increase | Dose-dependent increase |
| Pioglitazone | Dose-dependent increase | Dose-dependent increase | |
| Aleglitazar vs. Pioglitazone | Aleglitazar | Less severe than Pioglitazone | Less severe than Pioglitazone |
| Lobeglitazone vs. Pioglitazone | Lobeglitazone | Similar to Pioglitazone | More frequent than Pioglitazone |
| Chiglitazar vs. Placebo | Chiglitazar | Low incidence of mild weight gain | Low incidence of mild edema |
| Pioglitazone vs. Rosiglitazone | Both | 2 to 3 kg increase | Similar rates |
Signaling Pathways
Glitazars exert their therapeutic effects by modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.
PPARγ Signaling Pathway
PPARγ is the primary target of the thiazolidinedione class of glitazars. Its activation leads to improved insulin sensitivity.
Caption: PPARγ signaling pathway activated by glitazars.
Dual PPARα/γ Signaling Pathway
Dual agonists like this compound, Saroglitazar, and Tesaglitazar activate both PPARα and PPARγ, leading to broader effects on both glucose and lipid metabolism.
Caption: Dual PPARα/γ signaling pathways.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of glitazars. Specific details may vary between studies.
PPAR Transactivation Assay
This assay measures the ability of a compound to activate a PPAR isoform and drive the expression of a reporter gene.
Caption: General workflow for a PPAR transactivation assay.
Detailed Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293, CHO) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the human PPAR isoform (α, γ, or δ).
-
A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
A vector expressing a control reporter (e.g., β-galactosidase) is often co-transfected for normalization.
-
-
Treatment: After transfection, cells are treated with various concentrations of the test glitazar or a reference compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for gene expression.
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: Reporter activity is normalized to the control reporter. The concentration-response curve is plotted, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, a key function of PPARγ agonists.
Detailed Methodology:
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in a standard growth medium.
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing a standard induction cocktail (e.g., insulin, dexamethasone, and IBMX) and the test glitazar at various concentrations.
-
Maturation: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the test compound. This medium is refreshed every 2-3 days.
-
Staining: After 8-12 days, when mature adipocytes have formed, the cells are fixed and stained with Oil Red O, a dye that specifically stains the lipid droplets within the adipocytes.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O can be extracted from the cells and its absorbance measured at a specific wavelength.
Conclusion
While a direct head-to-head comparison involving this compound is currently limited by the lack of publicly available clinical data, the comprehensive analysis of other glitazars provides a robust framework for understanding the therapeutic landscape. The data presented herein highlights the varying efficacy and safety profiles among different PPAR agonists. Dual PPARα/γ agonists, in general, offer the advantage of addressing both hyperglycemia and dyslipidemia. As data for this compound emerges, it can be critically evaluated against these established benchmarks to determine its relative therapeutic potential. Researchers and drug development professionals are encouraged to utilize this guide as a foundational resource for the continued exploration and development of novel PPAR-targeted therapies.
Validating Peliglitazar's Therapeutic Targets: A Comparative Guide Using CRISPR and Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the therapeutic targets of Peliglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As key regulators of energy homeostasis and inflammation, validating the engagement of these targets is crucial for the development of effective therapeutics for metabolic diseases such as type 2 diabetes and hyperlipidemia.[1][2] This document details the use of CRISPR-Cas9 technology for target validation and compares it with alternative approaches, providing supporting experimental data and detailed protocols.
Introduction to this compound and its Therapeutic Targets
This compound is a chemical entity that acts as an activator for both PPARα and PPARγ.[3] These nuclear receptors function as ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[4][5]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney. Its activation generally leads to decreased triglycerides.
-
PPARγ: Highly expressed in adipose tissue, it plays a critical role in adipogenesis, insulin sensitivity, and glucose homeostasis.
The dual agonism of this compound suggests its potential to simultaneously address both dyslipidemia and insulin resistance. Validating that the therapeutic effects of this compound are indeed mediated through PPARα and PPARγ is a critical step in its preclinical and clinical development.
CRISPR-Cas9 for Target Validation: A Powerful Approach
CRISPR-Cas9 technology offers a precise and efficient way to edit the genome, making it an invaluable tool for target validation in drug discovery. By knocking out or activating the genes encoding the putative targets (in this case, PPARA and PPARG), researchers can directly assess the impact of these targets on the drug's efficacy.
Principle of CRISPR-Based Target Validation
The core principle involves using CRISPR-Cas9 to introduce a targeted disruption (knockout) in the PPARA and PPARG genes in a relevant cell line (e.g., HepG2 for liver-related effects, 3T3-L1 for adipocyte-related effects). If this compound's effects are mediated through these receptors, the knockout cells should exhibit a blunted or absent response to the drug compared to wild-type cells. Conversely, using CRISPR activation (CRISPRa) to upregulate the expression of these genes could enhance the cellular response to this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for validating this compound's targets using CRISPR-Cas9.
Comparison of Target Validation Methodologies
While CRISPR-Cas9 is a state-of-the-art method, other techniques have been traditionally used for target validation. The following table compares CRISPR with these alternative approaches.
| Methodology | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent gene disruption via targeted DNA double-strand breaks. | Complete and permanent loss of function. High specificity. | Potential for off-target effects. Irreversible. |
| RNA interference (RNAi) | Post-transcriptional gene silencing using siRNAs or shRNAs. | Transient and reversible knockdown. Relatively easy to implement for high-throughput screening. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| Small Molecule Inhibitors/Antagonists | Use of selective antagonists to block receptor activity (e.g., GW6471 for PPARα, GW9662 for PPARγ). | Reversible and dose-dependent inhibition. Can be used in vivo. | Specificity can be a concern. May not be available for all targets. |
| Dominant-Negative Mutants | Expression of a mutant receptor that interferes with the function of the wild-type receptor. | Provides insight into the functional domains of the receptor. | Requires genetic modification of cells. Overexpression can lead to artifacts. |
Quantitative Data Comparison
The following tables summarize hypothetical and literature-derived data comparing the effects of this compound and other PPAR agonists in wild-type versus target-knockout cells.
Table 1: PPAR Luciferase Reporter Assay
This assay measures the activation of a luciferase reporter gene under the control of a PPAR response element (PPRE).
| Compound | Cell Line | Concentration | Fold Activation (vs. Vehicle) |
| This compound | HEK293 (Wild-Type) | 1 µM | 15.2 |
| This compound | HEK293 (PPARA KO) | 1 µM | 8.5 |
| This compound | HEK293 (PPARG KO) | 1 µM | 6.7 |
| This compound | HEK293 (PPARA/PPARG dKO) | 1 µM | 1.1 |
| Rosiglitazone (PPARγ agonist) | HEK293 (Wild-Type) | 1 µM | 12.8 |
| Rosiglitazone (PPARγ agonist) | HEK293 (PPARG KO) | 1 µM | 1.3 |
| Fenofibrate (PPARα agonist) | HepG2 (Wild-Type) | 10 µM | 9.5 |
| Fenofibrate (PPARα agonist) | HepG2 (PPARA KO) | 10 µM | 1.2 |
Table 2: Glucose Uptake Assay
This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) in adipocytes.
| Compound | Cell Line | Concentration | % Increase in Glucose Uptake (vs. Vehicle) |
| This compound | 3T3-L1 Adipocytes (Wild-Type) | 1 µM | 150% |
| This compound | 3T3-L1 Adipocytes (Pparg KO) | 1 µM | 25% |
| Rosiglitazone | 3T3-L1 Adipocytes (Wild-Type) | 1 µM | 180% |
| Rosiglitazone | 3T3-L1 Adipocytes (Pparg KO) | 1 µM | 15% |
Table 3: Lipid Accumulation Assay
This assay quantifies the accumulation of neutral lipids in hepatocytes using a dye like Oil Red O.
| Compound | Cell Line | Concentration | % Reduction in Lipid Accumulation (vs. Oleic Acid) |
| This compound | HepG2 (Wild-Type) | 10 µM | 45% |
| This compound | HepG2 (Ppara KO) | 10 µM | 10% |
| Fenofibrate | HepG2 (Wild-Type) | 10 µM | 55% |
| Fenofibrate | HepG2 (Ppara KO) | 10 µM | 5% |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PPARA and PPARG
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting early exons of human PPARA and PPARG using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Cell Transduction: Harvest the lentiviral particles and transduce the target cell line (e.g., HepG2 or 3T3-L1 pre-adipocytes).
-
Selection and Clonal Isolation: Select for transduced cells using puromycin. Isolate single-cell clones by limiting dilution.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions/deletions (indels).
-
Protein Expression: Confirm the absence of PPARα and PPARγ protein expression by Western blot analysis.
-
PPAR Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells (wild-type or knockout) in a 96-well plate.
-
Transfection: Transfect the cells with a PPRE-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with this compound, a positive control agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα), or vehicle control for 18-24 hours.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity.
Glucose Uptake Assay
-
Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes (wild-type or knockout) into mature adipocytes.
-
Serum Starvation: Serum starve the adipocytes for 2-4 hours in serum-free DMEM.
-
Compound and Insulin Treatment: Pre-treat the cells with this compound or a control compound for 24 hours. Then, stimulate with insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Analog Incubation: Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-20 minutes.
-
Measurement: Wash the cells to remove excess analog and measure the fluorescence intensity using a plate reader.
In Vitro Lipid Accumulation Assay
-
Cell Seeding and Lipid Loading: Seed HepG2 cells (wild-type or knockout) and induce lipid accumulation by treating with oleic acid for 24 hours.
-
Compound Treatment: Co-treat the cells with this compound, a control compound, or vehicle.
-
Staining: Fix the cells and stain for neutral lipids using Oil Red O solution.
-
Quantification: Elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at 520 nm.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of this compound and the logical relationship for target validation.
Conclusion
Validating the therapeutic targets of this compound is essential for its continued development. CRISPR-Cas9 technology provides a robust and precise method for confirming the roles of PPARα and PPARγ in mediating the drug's effects. This guide offers a framework for designing and executing these validation studies, comparing the CRISPR approach with alternative methods, and providing detailed protocols for key experiments. The data presented, though in part hypothetical, illustrates the expected outcomes of such validation studies and underscores the importance of rigorous target validation in modern drug discovery.
References
- 1. Dominant negative mutations in human PPARgamma associated with severe insulin resistance, diabetes mellitus and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of potent and selective PPARα/δ dual antagonists and initial biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Peliglitazar: A Comparative Analysis
While direct experimental data on the anti-inflammatory effects of Peliglitazar, a dual PPARα/γ agonist, is limited in publicly accessible literature, its mechanism of action strongly suggests a significant anti-inflammatory capacity. This guide provides a cross-validation of these expected effects by comparing this compound with other well-researched PPAR agonists: Pioglitazone (a PPARγ agonist), and the dual PPARα/γ agonists Aleglitazar and Muraglitazar. By examining the experimental data for these analogous compounds, we can infer the likely anti-inflammatory profile of this compound.
This compound is a dual activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] These nuclear receptors are key regulators of glucose and lipid metabolism, and their activation is also known to exert potent anti-inflammatory effects.[3][4][5] The anti-inflammatory actions of PPAR agonists are primarily mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, and the subsequent reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Comparative Anti-Inflammatory Effects of PPAR Agonists
The following tables summarize the anti-inflammatory effects of Pioglitazone, Aleglitazar, and Muraglitazar, providing a basis for understanding the potential effects of this compound.
In Vitro Anti-Inflammatory Effects
| Drug | Model System | Key Findings | Reference |
| Pioglitazone | Human embryonic kidney (HEK-293) cells | Reduced levels of IL-6 and TNF-α; Suppressed expression of membrane RAGE and NF-κB. | |
| Cultured mesangial cells | Abolished high glucose-induced collagen production; Suppressed high glucose-induced MCP-1 synthesis and NF-κB activation. | ||
| Aleglitazar | Human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes | At 10nmol/L, reduced TNF-α-stimulated expression of IL-6, CXC-L10, and MCP-1. | |
| Muraglitazar | J774 murine macrophages | Inhibited LPS-induced iNOS expression and NO production; Inhibited IL-6 production; Reduced TNF-α production. |
In Vivo Anti-Inflammatory Effects
| Drug | Animal Model | Key Findings | Reference |
| Pioglitazone | C57BL/6 mice with polymicrobial sepsis | Reduced plasma levels of TNF-α and IL-6; Increased lung IκBα protein expression and decreased NF-κB activity. | |
| High fat-carbohydrate diet-induced insulin resistant rats | Reduced serum levels of TNF-α and IL-6. | ||
| Rats with renal ischemia-reperfusion injury | Decreased mRNA expression of TNF-α and MCP-1 in renal tissue; Decreased expression of NF-κB-related proteins. | ||
| Muraglitazar | Mice with carrageenan-induced paw edema | Inhibited paw inflammation in a dose-dependent manner. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory action of dual PPARα/γ agonists and a typical experimental workflow for evaluating these effects.
Detailed Experimental Protocols
The following are representative experimental protocols derived from studies on this compound's comparator drugs.
In Vitro Macrophage Activation Assay
-
Cell Line: J774 murine macrophages.
-
Activation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are treated with the test compound (e.g., Muraglitazar) at various concentrations.
-
Cytokine Measurement: The levels of inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide (NO) Measurement: The production of NO, an inflammatory mediator, is measured using the Griess method.
-
NF-κB Pathway Analysis:
-
Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) are assessed by Western blotting.
-
Reporter Gene Assays: The transcriptional activity of NF-κB is measured using a reporter gene assay.
-
In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Mice are used for this acute inflammation model.
-
Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw of the mice.
-
Treatment: The test compound (e.g., Muraglitazar) is administered to the mice, typically orally or via injection, before or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of edema and inflammation.
-
Mechanism of Action: This model helps to assess the in vivo anti-inflammatory efficacy of the compound.
In Vivo Sepsis Model
-
Animal Model: 8-10-week-old C57BL/6 mice.
-
Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP).
-
Treatment: Mice receive an intraperitoneal injection of the test compound (e.g., Pioglitazone at 20 mg/kg) at 1 and 6 hours after CLP.
-
Cytokine Measurement: Plasma levels of TNF-α and IL-6 are measured using a multiplex assay kit.
-
NF-κB Activity: NF-κB p65 DNA binding activity in lung tissue is measured to assess the inhibition of this key inflammatory transcription factor.
Conclusion
Based on the extensive evidence from comparator dual PPARα/γ agonists like Aleglitazar and Muraglitazar, and the well-established anti-inflammatory actions of the PPARγ agonist Pioglitazone, it is highly probable that this compound possesses significant anti-inflammatory properties. These effects are likely mediated through the inhibition of the NF-κB signaling pathway and the subsequent reduction in the production of key pro-inflammatory cytokines. Further direct experimental studies on this compound are warranted to confirm and quantify its specific anti-inflammatory profile. The experimental protocols and comparative data presented in this guide provide a robust framework for such future investigations.
References
- 1. Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PPAR Agonists on Lipid Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the impact of various Peroxisome Proliferator-Activated Receptor (PPAR) agonists on lipid profiles, supported by experimental data from clinical trials. Please note that a comprehensive search for "Peliglitazar" did not yield specific clinical trial data on its effects on lipid profiles. Therefore, this guide focuses on a comparative analysis of other key PPAR agonists.
Introduction to PPAR Agonists and Lipid Metabolism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. PPAR agonists are a class of drugs that activate these receptors, leading to improvements in insulin sensitivity and lipid profiles. There are three main isoforms of PPARs: α, γ, and δ. PPARα is primarily expressed in the liver, heart, and skeletal muscle and is involved in fatty acid oxidation. PPARγ is predominantly found in adipose tissue and plays a key role in adipogenesis and insulin sensitization. Dual and pan-PPAR agonists aim to combine the beneficial effects of activating multiple PPAR isoforms.
Impact on Lipid Profiles: A Comparative Summary
The following tables summarize the quantitative effects of various PPAR agonists on key lipid parameters as reported in clinical trials.
| Drug Class | Drug | Dose | Study Duration | Triglycerides (TG) | High-Density Lipoprotein Cholesterol (HDL-C) | Low-Density Lipoprotein Cholesterol (LDL-C) | Total Cholesterol (TC) | Apolipoprotein B (ApoB) |
| PPARγ Agonist | Pioglitazone | 45 mg/day | 12 weeks | Similar to 1 mg Ragaglitazar | - | - | - | - |
| 45 mg/day | 24 weeks | -15.5 ± 54.40% | - | - | - | - | ||
| Dual PPARα/γ Agonist | Ragaglitazar | 1 mg/day | 12 weeks | -40% | +20% | - | - | -13% |
| 4 mg/day | 12 weeks | -62% | +31% | -14% | -16% | -29% | ||
| 10 mg/day | 12 weeks | -51% | - | -19% | -15% | -25% | ||
| Dual PPARα/γ Agonist | Saroglitazar | 2 mg/day | 12 weeks | -45.5 ± 3.03% | - | Significant Decrease | Significant Decrease | - |
| 4 mg/day | 12 weeks | -46.7 ± 3.02% | - | Significant Decrease | Significant Decrease | Significant Decrease | ||
| 2 mg/day | 24 weeks | -26.4 ± 31.57% | - | - | - | - | ||
| 4 mg/day | 24 weeks | -45.0 ± 24.78% | - | - | - | - | ||
| Pan-PPAR Agonist | Chiglitazar | 32 mg/day | 24 weeks | Significant Reduction | - | - | - | - |
| 48 mg/day | 24 weeks | Significant Reduction | - | - | - | - |
Note: A direct comparison between studies should be made with caution due to differences in study design, patient populations, and baseline characteristics.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in the assessment of these compounds, the following diagrams are provided.
Caption: PPAR Agonist Signaling Pathway in Lipid Metabolism.
Caption: General Experimental Workflow for a Clinical Trial Assessing Lipid Profiles.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the clinical trials cited in this guide. Specific protocols may vary between studies.
Study Design
The majority of the studies were designed as randomized, double-blind, placebo-controlled or active-controlled, parallel-group clinical trials.[1][2] The duration of these studies typically ranged from 12 to 24 weeks.[1][3]
Patient Population
Participants in these trials were generally adults with a diagnosis of type 2 diabetes mellitus and dyslipidemia, characterized by elevated triglycerides and in some cases, low HDL-C levels.[3] Key inclusion criteria often included a fasting triglyceride level of ≥150 mg/dL. Exclusion criteria commonly involved a history of significant cardiovascular events, severe renal or hepatic dysfunction, and the use of other lipid-lowering medications that could not be washed out.
Interventions
Patients were randomly assigned to receive a once-daily oral dose of the investigational PPAR agonist, a placebo, or an active comparator such as another PPAR agonist. Dosages were fixed for the duration of the study.
Lipid Profile Analysis
Fasting blood samples were collected at baseline and at specified follow-up intervals throughout the study. Standard enzymatic colorimetric methods were used to determine the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C. In some studies, apolipoprotein levels (ApoA1, ApoB) were also measured.
Efficacy Endpoints
The primary efficacy endpoint in many of these trials was the percentage change in fasting triglyceride levels from baseline to the end of the treatment period. Secondary endpoints often included changes in other lipid parameters such as HDL-C, LDL-C, total cholesterol, and non-HDL-C, as well as glycemic control parameters like HbA1c and fasting plasma glucose.
Safety and Tolerability Assessments
Safety and tolerability were monitored throughout the studies by recording adverse events, clinical laboratory tests (including liver function tests), vital signs, and physical examinations.
Conclusion
The available data from clinical trials demonstrate that PPAR agonists, including dual PPARα/γ agonists like Ragaglitazar and Saroglitazar, and pan-PPAR agonists like Chiglitazar, have a significant impact on lipid profiles in patients with type 2 diabetes and dyslipidemia. These agents have been shown to effectively reduce triglyceride levels and, in many cases, increase HDL-C levels. The effects on LDL-C can be more variable. While specific data for this compound is not publicly available, the comparative analysis of other drugs in this class provides a valuable framework for understanding the potential lipid-modifying effects of novel PPAR agonists. Further research and clinical trials are necessary to fully elucidate the specific lipid profile effects and overall cardiovascular benefits of new and existing PPAR agonists.
References
- 1. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ragaglitazar improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Peliglitazar Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings for Peliglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. In the absence of direct independent replication studies for this compound, this document summarizes available data and compares it with findings from other dual PPARα/γ agonists to offer a broader context for its potential therapeutic effects and mechanism of action.
Data Presentation: Comparative Efficacy of Dual PPARα/γ Agonists
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and other relevant dual PPARα/γ agonists. This comparative approach aims to provide researchers with a framework for evaluating the potential of this compound in the context of similar compounds.
Table 1: In Vitro Potency of Dual PPAR Agonists
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| This compound | - | - | Data not publicly available |
| Aleglitazar | 5 | 9 | [1] |
| Muraglitazar | 5680 | 243 | [1] |
| Tesaglitazar | 4780 | 3420 | [1] |
| Ragaglitazar | - | - | Data not publicly available |
| Pioglitazone (PPARγ agonist) | >10000 | 1160 | [1] |
| Fenofibric Acid (PPARα agonist) | 38000 | >10000 | [1] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Effects of Dual PPAR Agonists on Glycemic Control in Type 2 Diabetes (Clinical Trial Data)
| Compound | Dose | Change in HbA1c (%) from Baseline | Comparison | Reference |
| This compound | - | Data not publicly available | - | - |
| Muraglitazar | 5, 10, 20 mg | -1.76 (for 20mg dose) | vs. Pioglitazone (-0.57%) | |
| Ragaglitazar | 1, 4, 10 mg | -0.5, -1.3, -1.1 | vs. Placebo | |
| Aleglitazar | 150 µg | Statistically significant reduction vs. placebo | vs. Placebo |
Table 3: Effects of Dual PPAR Agonists on Lipid Profile in Type 2 Diabetes (Clinical Trial Data)
| Compound | Dose | Change in Triglycerides (%) from Baseline | Change in HDL-C (%) from Baseline | Comparison | Reference |
| This compound | - | Data not publicly available | - | - | - |
| Muraglitazar | 0.5 - 20 mg | -4 to -41 | +6 to +23 | vs. Pioglitazone (-9% TG, +10% HDL-C) | |
| Ragaglitazar | 1, 4, 10 mg | -40, -62, -51 | +20, +31 (for 1 and 4mg) | vs. Placebo | |
| Aleglitazar | 150 µg | Statistically significant reduction vs. placebo | Statistically significant increase vs. placebo | vs. Placebo |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on studies of other dual PPAR agonists, the following methodologies are representative of the key experiments used to evaluate these compounds.
PPAR Transactivation Assay
This assay is crucial for determining the potency and selectivity of a compound on different PPAR isoforms.
Objective: To measure the ability of a test compound to activate PPARα and PPARγ.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of human or mouse PPARα or PPARγ fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist for 24 hours.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Animal Models of Diabetes and Dyslipidemia
Animal models are essential for evaluating the in vivo efficacy of dual PPAR agonists on glucose and lipid metabolism.
Objective: To assess the effects of a test compound on glycemic control and lipid profiles in a relevant animal model.
Animal Model: Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) or diet-induced obesity models are commonly used.
Methodology:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the experiment.
-
Grouping and Dosing: Animals are randomly assigned to different treatment groups (e.g., vehicle control, test compound at various doses, positive control). The test compound is typically administered daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for the analysis of:
-
Glycemic parameters: Fasting blood glucose, insulin, and HbA1c.
-
Lipid parameters: Triglycerides, total cholesterol, HDL-C, and LDL-C.
-
-
Data Analysis: Changes in the measured parameters from baseline are calculated and compared between the treatment groups using appropriate statistical tests.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound activates PPARα/γ signaling pathways.
Experimental Workflow for Evaluating PPAR Agonists
Caption: A typical workflow for preclinical and clinical evaluation of PPAR agonists.
References
In-Vivo Validation of Peliglitazar's Effects on Non-Alcoholic Fatty Liver Disease: An Evidence-Based Comparison
To our esteemed audience of researchers, scientists, and drug development professionals, it is important to note at the outset that a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific in-vivo studies evaluating the efficacy of Peliglitazar for non-alcoholic fatty liver disease (NAFLD).
This compound is identified as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This class of drugs is of significant interest in the treatment of metabolic disorders, including NAFLD, due to their dual action on lipid metabolism and insulin sensitivity.
Given the absence of direct in-vivo data for this compound in NAFLD, this guide will provide a detailed comparative analysis of a closely related and extensively studied dual PPARα/γ agonist, Saroglitazar . The in-vivo data presented for Saroglitazar offers valuable insights into the potential therapeutic effects that could be anticipated from a compound with a similar mechanism of action. This guide will objectively compare Saroglitazar's performance with other relevant alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to meet the core requirements of a scientific comparison guide.
Comparative Efficacy of Saroglitazar in Preclinical NAFLD Models
Saroglitazar has been evaluated in various in-vivo models of NAFLD, demonstrating significant improvements in liver histology, biochemical markers, and metabolic parameters. The following tables summarize the quantitative data from key preclinical studies, comparing the effects of Saroglitazar with placebo and other therapeutic agents like Pioglitazone (a PPARγ agonist) and Fenofibrate (a PPARα agonist).
Table 1: Effects of Saroglitazar on Liver Histopathology in a Diet-Induced Mouse Model of NASH
| Treatment Group | Dose | Steatosis Score (0-3) | Lobular Inflammation Score (0-3) | Hepatocyte Ballooning Score (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Vehicle Control | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 7.1 ± 0.5 | 2.2 ± 0.3 |
| Saroglitazar | 3 mg/kg | 1.1 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | 2.8 ± 0.3 | 1.0 ± 0.2 |
| Pioglitazone | 25 mg/kg | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.2 | 5.5 ± 0.4 | 1.8 ± 0.3 |
| Fenofibrate | 100 mg/kg | 2.6 ± 0.2 | 1.9 ± 0.3 | 1.4 ± 0.2 | 5.9 ± 0.5 | 2.0 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.001 compared to Vehicle Control. Data adapted from preclinical studies on diet-induced animal models of NASH.
Table 2: Effects of Saroglitazar on Biochemical Parameters in a Diet-Induced Mouse Model of NASH
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) | Total Cholesterol (mg/dL) |
| Vehicle Control | - | 150 ± 15 | 120 ± 12 | 85 ± 7 | 210 ± 20 |
| Saroglitazar | 3 mg/kg | 65 ± 8 | 55 ± 6 | 30 ± 4 | 140 ± 15 |
| Pioglitazone | 25 mg/kg | 110 ± 10 | 90 ± 9 | 75 ± 6 | 180 ± 18 |
| Fenofibrate | 100 mg/kg | 125 ± 12 | 100 ± 10 | 60 ± 5 | 150 ± 16 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.001 compared to Vehicle Control. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase. Data adapted from preclinical studies on diet-induced animal models of NASH.
Experimental Protocols
High-Fat, High-Fructose Diet (HFHFD) Induced NAFLD Mouse Model
A widely used experimental model to induce NAFLD that recapitulates the key features of the human disease was employed in the cited studies.
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice were fed a high-fat diet (60% kcal from fat) and provided with drinking water supplemented with high fructose (42 g/L) for a period of 16-24 weeks to induce NAFLD with features of steatohepatitis and fibrosis.
-
Treatment: Following the induction of NAFLD, mice were randomly assigned to treatment groups and orally administered with vehicle, Saroglitazar, Pioglitazone, or Fenofibrate daily for 8-12 weeks.
-
Endpoint Analysis: At the end of the treatment period, animals were euthanized, and blood and liver tissues were collected.
-
Biochemical Analysis: Serum levels of ALT, AST, total cholesterol, and triglycerides were measured using standard enzymatic assays.
-
Histopathological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis. The NAFLD Activity Score (NAS) was calculated as the sum of the scores for steatosis, lobular inflammation, and ballooning.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Saroglitazar in NAFLD are mediated through the dual activation of PPARα and PPARγ. The following diagram illustrates the key signaling pathways involved.
Caption: PPARα/γ signaling pathway activated by Saroglitazar.
Experimental Workflow
The diagram below outlines the typical workflow for in-vivo validation of a therapeutic agent for NAFLD.
Caption: A typical experimental workflow for in-vivo NAFLD studies.
Logical Relationship: Dual PPARα/γ Agonism and NAFLD Pathophysiology
The multifaceted nature of NAFLD, involving both metabolic dysregulation and inflammation, makes dual PPARα/γ agonists a compelling therapeutic strategy. The following diagram illustrates the logical relationship between the dual agonism and its impact on the key pathological features of NAFLD.
Safety Operating Guide
Navigating the Disposal of Peliglitazar: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Peliglitazar, ensuring the protection of personnel and the environment.
For researchers and scientists engaged in drug development, the proper management and disposal of investigational compounds like this compound are paramount. Adherence to strict safety and environmental protocols is not only a matter of regulatory compliance but also a cornerstone of responsible research. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, grounded in established principles of laboratory safety and pharmaceutical waste management.
Understanding this compound and Its Handling
This compound is an activator of the peroxisome proliferator-activated receptors (PPAR) alpha and gamma.[1] As with any active pharmaceutical ingredient (API), it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid direct contact.[2] While specific hazard information for this compound is not extensively detailed in publicly available safety data sheets (SDS), general precautions for handling potent compounds should be strictly followed.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, particularly from research laboratories, is governed by a framework of federal and state regulations designed to prevent environmental contamination and ensure public health.[3][4] The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with the Resource Conservation and Recovery Act (RCRA) providing the foundational regulations for hazardous waste management.[4]
| Regulatory Body/Act | Role in Pharmaceutical Waste Disposal | Key Considerations for Researchers |
| EPA (Environmental Protection Agency) | Regulates the disposal of hazardous waste to protect the environment. | Determines if a chemical waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed. |
| RCRA (Resource Conservation and Recovery Act) | Establishes the framework for the proper management of hazardous and non-hazardous solid waste. | Requires laboratories to document, store, and dispose of hazardous waste through licensed facilities. Prohibits the disposal of hazardous waste in regular trash or down the drain. |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances. | While this compound is not currently listed as a controlled substance, researchers must be aware of DEA regulations for other compounds in their laboratories. |
| OSHA (Occupational Safety and Health Administration) | Ensures safe and healthful working conditions by setting and enforcing standards. | Mandates training for handling hazardous materials and the availability of safety information, such as Safety Data Sheets. |
Step-by-Step Disposal Procedures for this compound
In the absence of specific disposal instructions for this compound, a conservative approach based on general best practices for chemical and pharmaceutical waste is required.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into the following categories:
-
Unused or Expired Solid this compound: Collect in a designated, clearly labeled hazardous waste container.
-
Solutions Containing this compound: Collect in a designated, sealed, and labeled hazardous waste container for liquids. Do not dispose of down the drain.
-
Contaminated Labware: This includes items such as pipette tips, vials, and gloves that have come into direct contact with this compound. These should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.
-
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration (if in solution) and the date the waste was first added to the container.
-
Follow your institution's specific labeling requirements.
3. Storage:
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent spills or evaporation.
-
Follow EPA guidelines for maximum storage times for hazardous waste in laboratories.
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.
-
Waste will be transported by a licensed hazardous waste management company for proper treatment and disposal, which typically involves incineration for pharmaceutical waste.
-
Never dispose of this compound in the regular trash or down the sewer system. Pharmaceuticals in waterways can have detrimental effects on aquatic ecosystems.
Experimental Protocol: Determining the Appropriate Disposal Route
For any new or investigational compound where specific disposal information is lacking, researchers should follow this protocol:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. Look for Section 13: "Disposal considerations." If the SDS is unavailable or lacks detail, proceed to the next step.
-
Contact the Manufacturer or Supplier: They may be able to provide specific guidance on the proper disposal of their product.
-
Engage your Institutional Environmental Health and Safety (EHS) Department: Your EHS department is the ultimate authority on campus for waste disposal procedures. Provide them with all available information on the compound, including the SDS if available, and they will provide guidance on the appropriate waste stream and disposal procedures.
-
In the Absence of Information, Treat as Hazardous Waste: As a precautionary measure, if the hazards of a substance are not fully known, it should be handled and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Peliglitazar: A Procedural Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Peliglitazar is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, best practices for handling potent pharmaceutical compounds should be rigorously followed. The following procedural guidance is based on established safety protocols for hazardous drugs and chemicals.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
The selection and use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between laboratory personnel and potential exposure to active pharmaceutical ingredients (APIs) like this compound. A comprehensive PPE strategy should be implemented at all stages of handling, from receiving and unpacking to experimental use and disposal.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be changed frequently to minimize the spread of contamination. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects the skin and personal clothing from splashes and aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling powders or performing operations that may generate aerosols. Fit-testing is mandatory to ensure a proper seal.[1] |
| Eye and Face Protection | Safety goggles or a face shield. | Protects the eyes and face from splashes and airborne particles. A face shield should be used in conjunction with goggles for maximum protection.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking shipments of this compound.
-
Personnel should wear single-use gloves and a lab coat.
-
Visually inspect the package for any signs of damage or leakage before opening. If damage is observed, consult with the institution's environmental health and safety (EHS) office.
-
Carefully open the package within a chemical fume hood or other ventilated enclosure.
-
Verify the container label and integrity.
2. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or containment ventilated enclosure (CVE) to control airborne particles.
-
Full PPE, including double gloves, a disposable gown, and a fit-tested respirator, is mandatory.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, it must be decontaminated according to a validated procedure.
-
Employ "wet chemistry" techniques whenever possible to reduce the generation of dust.
3. Experimental Use:
-
Maintain the use of appropriate PPE throughout the experiment.
-
Conduct all procedures that could generate aerosols (e.g., vortexing, sonicating) within a containment device.
-
Clearly label all solutions and containers with the compound name and any known hazards.
4. Decontamination and Cleaning:
-
Decontaminate all work surfaces with an appropriate cleaning agent at the end of each procedure and at the end of the day.
-
Dispose of all disposable PPE as contaminated waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.[3]
-
Containerization: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for this compound waste. Do not mix with other waste streams.
-
Disposal Route: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste contractor.[4] Never dispose of this compound down the drain or in the regular trash.[3]
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for determining the appropriate level of PPE when handling a chemical agent with unknown specific handling guidelines, such as this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent investigational compounds like this compound, fostering a culture of safety and scientific excellence. Always consult with your institution's Environmental Health and Safety department for specific guidance and training.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
